N-methylaniline
Description
Historical Context and Evolution of Research on N-Methylaniline and its Derivatives
The study of aniline (B41778) and its derivatives, including this compound, has a rich history spanning over a century. solubilityofthings.com The initial focus of research was on understanding the fundamental properties and reactions of these aromatic amines. Early methods for synthesizing this compound involved the methylation of aniline, for instance, by heating it with methyl alcohol and hydrochloric acid in an autoclave, a process that also yielded N,N-dimethylaniline. google.com Another historical synthesis method involved the reaction of aniline with dimethyl sulfate. yufenggp.com A significant development in its synthesis was the discovery that this compound could be prepared by reacting monochlorobenzene with monomethylamine in the presence of a copper chloride catalyst, offering high yields. google.com
Over the decades, research has evolved from basic synthesis and characterization to exploring its diverse applications. The transformation of aniline to this compound through methods like alkylation with methyl halides or Friedel-Crafts alkylation has been a key area of study, with a focus on optimizing reaction conditions to improve yield and selectivity. echemi.com More recent research has investigated the use of various catalysts, such as a combination of copper and a chromium catalyst, to improve the efficiency of this compound production from aniline and methanol (B129727). google.com The study of this compound and its derivatives continues to advance, with ongoing research into new synthetic methodologies and applications. For example, recent studies have explored the crystal structures of 4-nitro-N-methylaniline derivatives, providing insights into their molecular configurations. researchgate.net
Significance of this compound in Chemical Research
This compound is a versatile and crucial compound in chemical research, primarily serving as a valuable intermediate in the synthesis of a wide array of organic molecules. fiveable.mehnsincere.comzxchem.com Its importance stems from its unique chemical properties, which are a result of the methyl group attached to the nitrogen atom of aniline. fiveable.meechemi.com This structural feature modifies its reactivity and solubility compared to its parent compound, aniline. hnsincere.com
Key areas of significance include:
Organic Synthesis: this compound is a fundamental building block for creating more complex molecules. fiveable.me It is a precursor in the production of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. echemi.comzxchem.com For instance, it is an intermediate in the synthesis of the insecticide buprofezin (B33132) and the herbicide mefenacet. yufenggp.comyufenggp.com
Dye and Pigment Industry: The compound plays a critical role in the manufacturing of dyes and pigments. solubilityofthings.comyufenggp.com It is used to produce azo dyes, which have widespread applications in coloring textiles, paper, and inks. fiveable.mehnsincere.com Specific examples of dyes produced using this compound include cationic brilliant red FG, cationic pink B, and reactive yellow brown KGR. yufenggp.comyufenggp.com
Pharmaceutical and Agrochemical Industries: this compound and its derivatives are integral to the synthesis of certain pharmaceutical compounds and agrochemicals. hnsincere.comechemi.comchemanalyst.com The presence of the methyl group allows for modifications that can lead to compounds with specific pharmacological activities. echemi.com
Polymer Chemistry: It serves as a co-monomer in the production of certain polymers like polyamides and polyimides. zxchem.com The electrooxidation of this compound can produce poly(this compound) (PNMA), a conductive polymer whose properties can be tuned by the reaction conditions. yufenggp.com
Fuel Additives: this compound is a primary component of the antiknock agent NMA (monomethylaniline), which is used to increase the octane (B31449) number of gasoline. wikipedia.orgyufenggp.com
Solvent and Reagent: Due to its physical properties, this compound is also utilized as a solvent in various chemical reactions. zxchem.combloomtechz.com It is also used as a reagent in organic synthesis, for example, in the study of electrophilic aromatic substitution reactions. solubilityofthings.com
The following table provides a summary of the key properties of this compound:
| Property | Value |
| Chemical Formula | C₇H₉N hnsincere.com |
| Molar Mass | 107.156 g·mol⁻¹ wikipedia.org |
| Appearance | Colorless to pale yellow viscous liquid fiveable.mewikipedia.org |
| Boiling Point | 194 to 196 °C wikipedia.org |
| Melting Point | -57 °C wikipedia.org |
| Solubility in Water | Insoluble wikipedia.org |
The following table summarizes some of the key industrial applications of this compound:
| Industry | Application |
| Dyes and Pigments | Intermediate for azo dyes hnsincere.com |
| Agrochemicals | Precursor for herbicides and pesticides hnsincere.comchemanalyst.com |
| Pharmaceuticals | Intermediate in drug synthesis echemi.comchemanalyst.com |
| Rubber | Vulcanization accelerator hnsincere.comchemanalyst.com |
| Fuel | Antiknock agent wikipedia.orgyufenggp.com |
| Polymers | Co-monomer for polyamides and polyimides zxchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methylaniline | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C7H9N/c1-8-7-5-3-2-4-6-7/h2-6,8H,1H3 | |
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InChI Key |
AFBPFSWMIHJQDM-UHFFFAOYSA-N | |
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Canonical SMILES |
CNC1=CC=CC=C1 | |
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Molecular Formula |
C7H9N, Array | |
| Record name | N-METHYLANILINE | |
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Related CAS |
27082-18-4, 2739-12-0 (hydrochloride) | |
| Record name | Poly(N-methylaniline) | |
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| Record name | N-Methylaniline | |
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DSSTOX Substance ID |
DTXSID9021841 | |
| Record name | N-Methylaniline | |
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Molecular Weight |
107.15 g/mol | |
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Physical Description |
N-methylaniline appears as a colorless to brown viscous liquid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid, Yellow to light-brown liquid with a weak, ammonia-like odor; [NIOSH], COLOURLESS OR SLIGHTLY YELLOW OILY LIQUID. TURNS BROWN ON EXPOSURE TO AIR., Yellow to light-brown liquid with a weak, ammonia-like odor. | |
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Boiling Point |
385.3 °F at 760 mmHg (NTP, 1992), 196.25 °C, 194-196 °C, 385.3 °F | |
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Flash Point |
175 °F (NTP, 1992), 175 °F, 175 °F CC, 79.5 °C c.c. | |
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Solubility |
1 to 5 mg/mL at 70.7 °F (NTP, 1992), SOL IN ETHANOL, ETHER, CARBON TETRACHLORIDE, 5624 mg/l @ 25 °C, Solubility in water: none | |
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Density |
0.989 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.989 @ 20 °C/4 °C, Relative density (water = 1): 0.99, 0.989 | |
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Vapor Density |
3.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.70 (AIR= 1), Relative vapor density (air = 1): 3.7, 3.9 | |
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Vapor Pressure |
1 mmHg at 106 °F (NTP, 1992), 0.45 [mmHg], 0.453 mm Hg @ 25 °C, calculated from experimentally derived coefficients, Vapor pressure, Pa at 20 °C: 39.9, 1 mmHg at 106 °F | |
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| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
COLORLESS OR SLIGHTLY YELLOW LIQ, Yellow to light brown liquid. | |
CAS No. |
100-61-8 | |
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Melting Point |
-71 °F (NTP, 1992), -57 °C, -71 °F | |
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Synthetic Methodologies and Reaction Pathways for N Methylaniline
Alkylation of Aniline (B41778) with Methanol (B129727)
The alkylation of aniline with methanol is a cornerstone of N-methylaniline production. The reaction involves the substitution of a hydrogen atom on the nitrogen atom of the aniline molecule with a methyl group from methanol. This transformation can be achieved through various catalytic hydrogenation approaches, which are broadly classified into homogeneous and heterogeneous catalysis.
Catalytic Hydrogenation Approaches
Catalytic hydrogenation strategies for the N-methylation of aniline with methanol are attractive due to the high atom economy and the generation of water as the primary byproduct. These methods operate via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, where the catalyst facilitates the temporary transfer of hydrogen from the alcohol to an intermediate, which then participates in the C-N bond formation.
Homogeneous catalysis for the N-methylation of aniline involves the use of soluble transition-metal complexes. These catalysts offer high activity and selectivity under mild reaction conditions. Ruthenium and iridium complexes have been extensively studied for this transformation.
Cyclometalated ruthenium complexes have demonstrated effectiveness in the methylation of anilines with methanol to selectively produce N-methylanilines. These reactions can proceed under mild conditions, for instance at 60°C, using sodium hydroxide as a base. Mechanistic studies suggest that the reaction proceeds through an active homogeneous ruthenium complex, with the β-hydride elimination of methanol being the rate-determining step. An in-situ generated complex from [RuCpCl2]2 and the dpePhos ligand has also been reported as an efficient catalyst in the presence of a near-catalytic amount of LiOt*Bu for the selective N-mono-methylation of substituted primary anilines at moderate conditions (40–100 °C). researchgate.net
Iridium(I) complexes bearing N,O-functionalized N-heterocyclic carbene (NHC) ligands have also been evaluated as catalysts. acs.org For example, a neutral iridium compound, [IrBr(CO)2(κC-tBuImCH2PyCH2OMe)], has been shown to selectively transform a range of aromatic primary amines into their corresponding N-methylamino derivatives with low catalyst loading (0.1 mol%) and a substoichiometric amount of cesium carbonate as a base in methanol at 150°C. The reaction mechanism is supported to be a borrowing hydrogen pathway proceeding through iridium(I) intermediates. acs.org
| Catalyst System | Temperature (°C) | Base | Key Findings |
| Cyclometalated Ruthenium Complexes | 60 | NaOH | Proceeds under mild conditions with high selectivity for this compound. |
| [RuCp*Cl2]2 / dpePhos | 40 - 100 | LiOtBu | Efficient for selective N-mono-methylation of anilines. researchgate.net |
| Iridium(I) Complexes with N,O-functionalized NHC Ligands | 150 | Cs2CO3 | High activity and selectivity at low catalyst loading. acs.org |
Heterogeneous catalysts are widely favored in industrial applications due to their ease of separation from the reaction mixture, reusability, and enhanced stability under process conditions. Several classes of solid catalysts have been developed for the vapor-phase and liquid-phase methylation of aniline.
Tin-containing MFI (Mobil Five) zeolites, known as Sn-MFI or tin silicalite-1, have been investigated as effective Lewis acid catalysts for the vapor-phase methylation of aniline. researchgate.net The catalytic activity is attributed to the presence of tin incorporated into the zeolite framework. The reaction is typically carried out in a tubular reactor where a mixture of aniline and methanol is passed over the catalyst bed.
Systematic studies on the vapor-phase methylation of aniline over Sn-MFI have shown that the catalyst with a SiO2/SnO2 molar ratio of 50 is optimal, achieving 55% aniline conversion with 60% selectivity to this compound under specific process parameters. researchgate.net It was observed that at a lower space velocity (higher contact time), the aniline conversion could be increased to 71%, but this came at the cost of reduced selectivity to this compound (39%) and an increase in the formation of the byproduct N,N-dimethylaniline (58%). researchgate.net The reaction follows first-order kinetics with respect to aniline. researchgate.net
| Parameter | Value | Impact on Reaction |
| Catalyst Composition | Sn-MFI (SiO2/SnO2 = 50) | Optimum for this compound selectivity. researchgate.net |
| Aniline Conversion | 55% (optimal) - 71% (lower space velocity) | Higher conversion can lead to decreased selectivity for the desired product. researchgate.net |
| This compound Selectivity | 60% (optimal) - 39% (lower space velocity) | Inversely related to the formation of N,N-dimethylaniline. researchgate.net |
| N,N-dimethylaniline Selectivity | Increases at higher conversion rates. | A significant byproduct that reduces the yield of this compound. researchgate.net |
Alumina (B75360) (Al2O3) serves as a robust and effective catalyst for the synthesis of this compound and N,N-dimethylaniline from aniline and methanol. The method of preparation of the alumina catalyst significantly influences its activity. For instance, alumina catalysts prepared from isopropoxide and nitrate have demonstrated high activity. The catalytic activity of alumina is not susceptible to poisoning by pyridine and CO2.
Research has shown that under certain conditions, a high selectivity for N,N-dimethylaniline of 82.8% can be achieved with an aniline conversion of 90.1%. While this demonstrates the high activity of alumina catalysts, it also highlights the challenge of selectively producing this compound without further methylation.
An alternative and greener approach to methanol-based methylation involves the use of carbon dioxide and hydrogen as the methylation reagents. In this process, ceria-supported copper (Cu/CeO2) catalysts have proven to be highly effective for the selective synthesis of this compound from aniline. This method offers high selectivity to the desired mono-N-methylated product while suppressing the over-N-methylation that leads to N,N-dimethylaniline.
The high activity of the Cu/CeO2 catalyst is attributed to copper sub-nanoparticles, while the CeO2 support plays a crucial role in preventing the successive N-methylation of the target product. When comparing the performance of various supports for copper catalysts, Cu/CeO2 exhibited superior selectivity to this compound, reaching up to 98%, effectively inhibiting the formation of N,N-dimethylaniline. Other supports like Al2O3 and ZrO2 also showed good activity but with slightly lower selectivity. Among various ceria-supported metal catalysts (including Ir, Rh, Ru, Pd, Pt, and Ni), the Cu/CeO2 system was found to be the most effective, demonstrating moderate conversion and high selectivity towards this compound.
| Catalyst | Aniline Conversion (%) | This compound Selectivity (%) | Key Observation |
| Cu/CeO2 | Moderate | Up to 98% | CeO2 support suppresses over-N-methylation. |
| Cu/Al2O3 | ~2x Cu/CeO2 activity | High | Effective support, but lower selectivity than CeO2. |
| Cu/ZrO2 | ~2x Cu/CeO2 activity | High | Effective support, but lower selectivity than CeO2. |
| Ru/CeO2 | High | Low | Primarily leads to hydrogenation of the aromatic ring. |
| Pd/CeO2 | High | Low | Primarily leads to hydrogenation of the aromatic ring. |
Heterogeneous Catalysis
Skeletal Cu-based catalysts
Skeletal copper-based catalysts have been identified as effective agents for the selective N-methylation of aniline using methanol as the methylating agent. These catalysts are particularly advantageous due to their high activity and selectivity under relatively mild conditions. A notable example is a CuZnAl-based catalyst, which facilitates the N-methylation of amines through a borrowing hydrogen pathway. researchgate.net This strategy allows for the tunable synthesis of N-monomethylated amines by adjusting the reaction temperature. researchgate.net
The active surface of the copper catalyst is crucial for the initial activation of methanol, converting it into an aldehyde intermediate. The concentration of this intermediate plays a critical role in determining the selectivity of the product. researchgate.net The performance of these catalysts is influenced by the interaction between copper and the support material. For instance, in the vapor-phase synthesis of N-butylaniline, the dispersion of copper on the support was found to be a key factor. sciengine.com Catalysts with strong acidic sites tend to produce more by-products, whereas catalysts like Cu/SiO2 have demonstrated excellent activity and stability. sciengine.com
Research has shown that a skeletal Cu-based catalyst can efficiently methylate a wide array of amines, yielding high amounts of the desired product. researchgate.net The mechanism involves a borrowing hydrogen pathway, where N-monomethylation has a lower activation energy compared to subsequent methylations. researchgate.net
Table 1: Performance of a Skeletal Cu-based Catalyst in N-Methylation of Aniline Reaction conditions may vary based on specific experimental setups.
| Catalyst | Temperature (°C) | Aniline Conversion (%) | This compound Selectivity (%) | N,N-Dimethylaniline Selectivity (%) |
|---|---|---|---|---|
| CuZnAl-1.5 | 150 | 98.2 | 93.1 | 5.1 |
| CuZnAl-1.5 | 180 | >99.9 | 10.3 | 88.2 |
Ni-based catalysts
Nickel-based catalysts represent an inexpensive and efficient alternative for the N-methylation of aniline. Heterogeneous Ni catalysts have been developed for the selective mono-N-methylation of various amines using methanol. rsc.org A Ni/ZnAlOx catalyst, for example, has demonstrated high yields for this compound. rsc.org The preparation of this catalyst involves the precipitation of a NiZnAl-layered double hydroxide, followed by calcination and reduction. rsc.org The reduction temperature during catalyst preparation significantly impacts its surface area and, consequently, its catalytic performance. rsc.org
In a one-pot synthesis route, a pretreated Raney-Ni® catalyst has been used to produce N,N-dimethylaniline directly from nitrobenzene and methanol. This process ingeniously combines the in-situ hydrogenation of nitrobenzene to aniline with the subsequent N-methylation of the newly formed aniline. In this reaction, methanol serves multiple roles: as a hydrogen source for the hydrogenation, an alkylating agent, and a solvent.
Table 2: Comparison of Ni-based Catalysts for Mono-N-methylaniline Synthesis Data synthesized from studies on non-noble metal catalysts.
| Catalyst | Temperature (°C) | Time (h) | Base | Yield (%) |
|---|---|---|---|---|
| Ni/ZnAlOx | 160 | 24 | NaOH (1 equiv.) | 93 |
| Raney-Ni® (in a multi-step one-pot reaction) | 170 | N/A | N/A | High (product is N,N-dimethylaniline) |
Direct Methylation using Methyl Halides or Friedel-Crafts Alkylation
Direct methylation of aniline can be achieved through substitution reactions, including the use of methyl halides or through Friedel-Crafts alkylation. echemi.com The reaction with methyl halides, such as methyl iodide, or other methylating agents like dimethyl sulfate, introduces a methyl group onto the nitrogen atom of aniline. echemi.comchemicalbook.com Controlling reaction parameters like temperature, catalysts, and solvents is essential to optimize the yield and selectivity of this compound. echemi.com
Friedel-Crafts alkylation is another method for creating alkylbenzenes, involving the reaction of an alkyl halide with an aromatic ring using a strong Lewis acid catalyst like AlCl₃ or FeCl₃. mt.comquora.com However, this reaction has significant limitations when applied to anilines. The lone pair of electrons on the nitrogen atom of the amino group reacts with the Lewis acid catalyst. libretexts.org This interaction forms a complex that places a positive charge on the nitrogen, strongly deactivating the aromatic ring towards the required electrophilic substitution, thus preventing the Friedel-Crafts reaction from occurring. libretexts.orgresearchgate.net
N-Methylation via Borrowing-Hydrogen Strategy
The N-methylation of amines using alcohols via the borrowing-hydrogen (BH) or hydrogen autotransfer strategy is a highly atom-efficient and environmentally friendly method. researchgate.netunivie.ac.at This process avoids the use of toxic and reactive alkylating agents like alkyl halides. researchgate.netnih.gov The general mechanism involves three key steps catalyzed by a transition metal complex:
Oxidation : The catalyst first dehydrogenates the alcohol (e.g., methanol) to form a reactive carbonyl intermediate (formaldehyde). univie.ac.atcardiff.ac.uk
Condensation : This intermediate then reacts with the amine (aniline) to form an imine (N-methylidenaniline). acs.org
Reduction : The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated amine (this compound) and regenerating the catalyst. univie.ac.at
A variety of transition metals, including ruthenium, rhodium, manganese, iron, and iridium, have been employed as catalysts for this transformation. cardiff.ac.uktandfonline.comrsc.org Skeletal Cu-based catalysts have also been shown to operate via this pathway for the N-methylation of aniline. researchgate.net This method is noted for its high selectivity and efficiency in producing mono-N-methylated products. researchgate.netnih.gov
Facile Protocols via Formimidate Intermediates
An efficient and general procedure for the synthesis of mono-N-methyl anilines involves the use of formimidate intermediates. researchgate.net This protocol is noted for its excellent yields and environmentally benign nature. The process begins with the quantitative generation of a formimidate intermediate by treating a primary substituted aniline with triethyl orthoformate. This step is catalyzed by a mesoporous zeolite, MCM-41-SO₃H. Following the formation of the formimidate, it is reduced using sodium triacetoxyborohydride (NaBH₃(OAc)) to yield the final mono-N-methyl aniline product. researchgate.net This facile and efficient protocol provides a valuable alternative to other methylation methods. researchgate.net
Electrochemical Synthesis and Polymerization of Poly(this compound) (PNMA)
Poly(this compound) (PNMA) is a conductive polymer that can be synthesized electrochemically. The process typically involves the anodic oxidation of the this compound monomer in an acidic electrolyte solution. electrochemsci.org PNMA films can be grown on electrode surfaces, such as platinum, using techniques like cyclic voltammetry (CV). electrochemsci.orgresearchgate.net
The synthesis is performed in a three-electrode cell, where a working electrode (e.g., Pt disc), a counter electrode (e.g., Pt foil), and a reference electrode (e.g., SCE) are used. electrochemsci.org For instance, PNMA films can be grown by cycling the potential in a solution containing this compound and an acid like HBF₄. electrochemsci.org The thickness of the resulting polymer film can be controlled by the number of potential cycles. electrochemsci.org The electrochemical preparation allows for control over the polymer's oxidation state, proton doping level, and consequently, its conductivity. unlv.edu The electrochemical behavior of the resulting PNMA film is dependent on its thickness and the applied potential. electrochemsci.org
Anodic Oxidation Mechanisms
The electrochemical polymerization of this compound proceeds via an anodic oxidation mechanism. The initial step is the oxidation of the this compound monomer on the electrode surface, which leads to the formation of radical cations. unlv.edu These reactive intermediates then couple to form dimers, which are further oxidized to dimer cation radicals. researchgate.net
The propagation of the polymer chain continues through the reaction of these oxidized oligomers with other radical cations or monomers. researchgate.net During the potentiodynamic synthesis of PNMA, cyclic voltammograms show characteristic anodic and cathodic peaks. For example, in an HBF₄ solution, an anodic peak appears at approximately 0.36 V, while cathodic peaks can be observed around 0.26 V, 0.48 V, and 0.56 V. electrochemsci.org These peaks correspond to the redox transitions between the different oxidation states of the polymer, such as the leucoemeraldine (reduced) and emeraldine (B8112657) (partially oxidized) forms. electrochemsci.org The transformation from the emeraldine to the leucoemeraldine form is associated with the reduction peak at about 0.56 V, with the reverse transition occurring at about 0.26 V. electrochemsci.org Unlike polyaniline (PAni), the methyl substituent in PNMA blocks proton exchange sites, preventing the deprotonation of imine groups that is observed in the second oxidation step of PAni. electrochemsci.org
Effect of Solvents and Anions on PNMA Conductivity
The conductivity of poly(this compound) (PNMA) is significantly influenced by the conditions of its electropolymerization, particularly the choice of solvent and the nature of the anions present in the electrolyte solution. Research into the electro-oxidation of this compound in various aqueous acidic solutions has revealed that both the polymerization rate and the conductivity of the resulting polymer can be controlled by these factors.
During electropolymerization in aqueous solutions containing different anions such as ClO₄⁻, Cl⁻, NO₃⁻, and SO₄²⁻, the rate of polymerization was found to follow the order SO₄²⁻ > NO₃⁻ > Cl⁻. The conductivity of the resulting PNMA films was of a similar order, with the highest conductivity of 2.2×10⁻³ S cm⁻¹ achieved for the SO₄²⁻ doped PNMA. This trend is explained by the Hofmeister series, which relates to the lyophilicity of the anions. Anions with lower lyophilicity, like SO₄²⁻, facilitate both the anion release from monomer-anion pairs and the effective doping of the polymer chain.
The addition of organic solvents to the aqueous polymerizing solution further enhances the conductivity of PNMA. When organic solvents like acetonitrile (B52724), N,N-dimethylformamide (DMF), and dimethylsulfoxide (DMSO) are added, they act to suppress the tangling and stacking of the PNMA polymer chains that can occur through electron-donating associations. This disentanglement promotes more effective anion doping. The most significant enhancement was observed with the addition of DMSO, which yielded the most conductive PNMA with a conductivity of 1.0×10⁻² S cm⁻¹.
Structural Changes During Redox Switching of PNMA
Poly(this compound), like its parent polymer polyaniline (PANI), is a redox-active material that undergoes distinct structural and electronic changes upon electrochemical oxidation and reduction. These changes are fundamental to its conductive properties. The polymer can exist in several oxidation states, analogous to the leucoemeraldine, emeraldine, and pernigraniline forms of PANI.
Reduced State (Leucoemeraldine form): At cathodic potentials, PNMA exists in its fully reduced state. This form consists of repeating benzenoid amine units. The polymer backbone is electronically insulating in this state, with a very low conductivity (typically 10⁻⁸ to 10⁻¹⁰ S cm⁻¹). rsc.org
Intermediate Oxidized State (Emeraldine form): As a positive potential is applied, the polymer backbone is oxidized. This process involves the removal of electrons and protons, leading to the formation of radical cations (polarons) and eventually dications (bipolarons). This results in a structure containing a mixture of benzenoid and quinoid imine units. This semi-oxidized emeraldine-like state is the most conductive form of the polymer, exhibiting high conductivity (10–100 S cm⁻¹ for PANI). rsc.org The presence of the methyl group on the nitrogen atom can influence the planarity and torsion angle between adjacent rings, which in turn affects the electronic properties and oxidation potential. rsc.org
Fully Oxidized State (Pernigraniline form): Upon further oxidation to higher potentials, the polymer is converted to its fully oxidized state, which is characterized by a chain of alternating benzenoid and quinoid rings. This form is generally unstable and insulating. rsc.org
In situ FTIR spectroscopy studies on PANI have been instrumental in monitoring these structural transformations. Key vibrational bands, such as the aromatic C-C stretching (around 1520 cm⁻¹) and the quinoid C=C stretching (around 1590 cm⁻¹), change in intensity as the polymer switches between redox states, providing direct evidence of the changes in the backbone structure. researchgate.net It is understood that PNMA undergoes similar reversible structural transformations during its redox switching.
Degradation Products of PNMA during Electrochemical Oxidation
When subjected to high anodic potentials beyond its stable redox window, PNMA, like other polyanilines, undergoes irreversible electrochemical oxidation, leading to degradation and a loss of electroactivity. rsc.org The degradation process involves the breakdown of the polymer chain.
The fully oxidized pernigraniline form is susceptible to nucleophilic attack by water or other species in the electrolyte. This can lead to hydrolysis of the imine linkages in the polymer backbone. The initial degradation products are often soluble, quinone-like molecules. Further oxidation can lead to the opening of the aromatic rings. Ultimately, prolonged overoxidation results in the complete breakdown of the polymer structure, a process known as mineralization, yielding carbon dioxide and other small molecules. researchgate.net Studies on the electrochemical oxidation of various aniline derivatives suggest that coupling reactions can also play a role in the degradation pathways, potentially forming complex cross-linked structures before the eventual breakdown of the polymer. mdpi.com
Synthesis of this compound Derivatives
Formation of N,N-Dimethylaniline
N,N-dimethylaniline can be formed from this compound through further methylation. This can occur as an over-methylation byproduct during the synthesis of this compound from aniline and a methylating agent. It can also be synthesized intentionally. For instance, reacting this compound with an excess of a reducing agent like diphenylsilane (Ph₂SiH₂) in the presence of carbon dioxide can yield N,N-dimethylaniline. Another route involves the use of CO₂ and sodium borohydride (NaBH₄), where this compound can be converted to both N,N-dimethylaniline and N-methyl-N-phenylformamide. nih.gov
Nitro-Derivatives of this compound
Nitro-derivatives of this compound are important intermediates in the synthesis of dyes and other specialty chemicals. A key example is N-methyl-p-nitroaniline.
One synthetic route to N-methyl-p-nitroaniline starts with p-nitroaniline. The synthesis involves a three-step process:
Formylation: p-Nitroaniline is first reacted with formic acid to produce N-formyl-p-nitroaniline.
Methylation: The N-formyl-p-nitroaniline is then dissolved in N,N-dimethylformamide (DMF). Potassium tert-butoxide and methyl iodide (CH₃I) are added to methylate the nitrogen atom, yielding N-methyl-N-formyl-p-nitroaniline. In one example of this step, a 92.3% yield was achieved. google.com
Deformylation: Finally, the formyl group is removed. The N-methyl-N-formyl-p-nitroaniline is dissolved in ethanol, and a reducing agent like sodium borohydride (NaBH₄) is added. The reaction is quenched with a saturated ammonium (B1175870) chloride solution. The resulting product is then recrystallized to yield high-purity N-methyl-p-nitroaniline. google.com
This method is reported to have high yields for each step (greater than 90%), with a total yield of over 80% and a product purity of ≥98%. google.com Another reported method involves the methylation of p-nitroacetanilide using methyl iodide and potassium hydroxide in acetone, followed by the hydrolysis of the acetyl group with hydrochloric acid. chemicalbook.com
Formation of N-Methyl-N-phenylformamide from CO₂ and this compound
N-methyl-N-phenylformamide can be synthesized directly from this compound using carbon dioxide as a sustainable, non-toxic C1 source. This N-formylation reaction requires a reducing agent to facilitate the conversion of CO₂. nih.govacs.org
Hydrosilanes, such as phenylsilane (PhSiH₃) and triethoxysilane, are commonly used as the reducing agent. The reaction can be catalyzed by various systems. For example, a catalyst composed of zinc acetate (B1210297) (Zn(OAc)₂) and 1,10-phenanthroline has been shown to be effective. An equimolar reaction of this compound with PhSiH₃ under a CO₂ atmosphere at 25 °C yielded the N-formylated product in 92% yield.
Kinetic studies have shown that the reaction proceeds via the formation of formoxysilane intermediates, which then react with this compound to form the final product. acs.org The choice of solvent also plays a role; polar solvents like DMF and DMSO can enhance the nucleophilicity of the amine and activate the silane. researchgate.net In addition to hydrosilanes, metal borohydrides like sodium borohydride (NaBH₄) can also be used as the reductant. nih.gov Under mild conditions (5 bar of CO₂ at 30-80 °C), this compound can be efficiently converted to N-methyl-N-phenylformamide. nih.gov
Reaction Mechanisms Involving this compound
Nucleophilic Substitution Reactions
This compound can act as a nucleophile in substitution reactions, where it attacks an electron-deficient center.
In aromatic nucleophilic substitution (SNAr) reactions, this compound can displace a leaving group on an activated aromatic ring. The general mechanism involves the formation of a zwitterionic intermediate. Kinetic studies on the reaction of this compound with 4-nitrophenyl-2,4,6-trinitrophenyl ether in various solvents have shown that the reaction proceeds to give the expected substitution product, N-methyl-2,4,6-trinitrodiphenylamine. unilag.edu.ngafricaresearchconnects.com
A key finding in these studies is that this compound is a less reactive nucleophile compared to aniline in SNAr reactions. africaresearchconnects.com This reduced reactivity is attributed to increased steric hindrance from the methyl group, which affects both the formation of the intermediate and the subsequent proton transfer step. The reaction rate is significantly lowered, by a factor of approximately 10^5, for this compound relative to aniline in solvents like acetonitrile and dimethyl sulfoxide (B87167) (DMSO).
The reaction of this compound with 2,4-dinitrofluorobenzene is sensitive to base catalysis, while its reactions with the corresponding chloro and bromo compounds are not. researchgate.net
Base catalysis plays a crucial role in the SNAr reactions of this compound. The reaction of this compound with 4-nitrophenyl 2,4,6-trinitrophenyl ether is general-base catalyzed in methanol. rsc.org The presence of a base facilitates the removal of a proton from the nitrogen atom in the intermediate complex, which is often the rate-limiting step. researchgate.net
Kinetic studies have revealed that these base-catalyzed nucleophilic substitution reactions are sensitive to the nature of the amine. researchgate.net The catalytic efficiency of the amine base is consistent with a proton transfer mechanism in the base-catalyzed step. africaresearchconnects.com For instance, in the reaction with 4-nitrophenyl-2,4,6-trinitrophenyl ether, both aniline and this compound exhibit the same kinetic pattern under base-catalyzed conditions across different solvents like dimethyl sulfoxide, acetonitrile, methanol, and benzene (B151609). unilag.edu.ngafricaresearchconnects.com
Radical Initiation Mechanisms
This compound can also undergo reactions involving radical intermediates, which are initiated through processes like single electron transfer.
A single electron transfer (SET) from this compound to a suitable acceptor can generate an this compound radical cation. This process is a key step in initiating certain radical reactions. For example, the combination of N-methylanilines and tBuOK has been identified as an efficient radical initiation system for the activation of iodoarenes to produce aryl radicals. nih.gov
The formation of radical cations from N,N-dialkylanilines through SET has been observed in reactions with tris(pentafluorophenyl)borane, which can act as a one-electron redox catalyst. nih.gov This SET can be initiated under dark conditions or by visible-light irradiation, depending on the aniline derivative's structure. nih.gov The resulting α-aminoalkyl radicals can then participate in further reactions, such as addition to electron-deficient olefins. nih.gov In some cases, the mechanism of nucleophilic aromatic substitution can shift from a polar SNAr pathway to a single electron transfer (SET) pathway, particularly with more basic nucleophiles. nih.gov
The reactivity of this compound in radical reactions is significantly influenced by the presence of electron-donating or electron-withdrawing groups on the aromatic ring.
Electron-donating groups (EDGs) , such as a methyl group (-CH3), increase the electron density on the aromatic ring through inductive and resonance effects. yufengchemicals.comaskfilo.com This enhanced electron density makes the this compound more susceptible to oxidation and facilitates the single electron transfer process, thereby increasing its reactivity in radical initiation. The +I effect of the methyl group in this compound improves the electron density on the nitrogen atom, making it more basic and a better electron donor compared to aniline. byjus.com
Electron-withdrawing groups (EWGs) , such as a nitro group (-NO2), decrease the electron density on the aromatic ring. askfilo.comdoubtnut.com This makes the this compound less basic and a poorer electron donor, thus decreasing its reactivity towards electrophiles and in radical initiation processes that rely on single electron transfer. doubtnut.comdoubtnut.com The base-weakening effect of electron-withdrawing groups is more pronounced at the para-position than at the meta-position. doubtnut.com
Hydroamination Reactions on Catalytic Surfaces
The synthesis of this compound can be achieved through various catalytic pathways, including the hydroalkylation of nitrobenzene with methanol. This one-step synthesis has been studied using alumina catalysts modified with copper and chromium compounds. Research indicates that optimal conditions for this reductive alkylation include a temperature of 250°C, a feed weight hourly space velocity of 1 to 2 h⁻¹, a methanol-to-nitrobenzene molar ratio of 3 to 4, and a hydrogen-to-nitrobenzene molar ratio of 3 to 6. The addition of chromium to the copper-containing catalyst has been shown to enhance its activity and increase the selectivity for this compound. semanticscholar.orgresearchgate.net
Another approach involves the alkylation of aniline with methanol over bifunctional molecular sieves. These catalysts typically contain a hydrogenating component, such as copper, and an alkylating component like various zeolites (BEA, MOR, MFI, FAU) or mesoporous materials (MCM-41). Modifying these sieves with copper nitrate has been found to increase the number of Lewis acid sites while decreasing Brønsted acid sites, which influences the reaction pathway. researchgate.net
Furthermore, a two-step, one-pot hydroamination methodology has been developed for accessing linear amines from terminal olefins, which can be applied to substrates like this compound. This method utilizes sequential oxidation and reduction catalytic cycles to achieve anti-Markovnikov regioselectivity. For instance, the hydroamination of 4-phenyl-1-butene with this compound using modified Wacker oxidation conditions can yield the corresponding adduct. researchgate.net
Oxidation Reactions
Periodate Oxidation Kinetics and Mechanism
The kinetics of the manganese(II)-catalyzed oxidation of this compound (NMA) by periodate has been investigated. The reaction mechanism is proposed to involve the formation of a complex between Mn(II) and NMA, which then reacts with the periodate ion. The process is believed to involve free radicals. Key findings from kinetic studies indicate that the reaction rate is dependent on the concentrations of NMA, periodate, and the Mn(II) catalyst.
Below is a table summarizing the activation parameters for this reaction under specific conditions.
| Parameter | Value |
| ΔEa (kJ mol⁻¹) | 39.3 ± 0.2 |
| ΔH‡ (kJ mol⁻¹) | 36.8 ± 0.2 |
| ΔS‡ (J K⁻¹ mol⁻¹) | -118.6 ± 0.6 |
| ΔG‡ (kJ mol⁻¹) | 74.3 ± 0.4 |
| Conditions: [NMA] = 3.0 × 10⁻⁴ mol dm⁻³, [NaIO₄] = 3.0 × 10⁻³ mol dm⁻³, [MnII] = 1.456 × 10⁻⁷ mol dm⁻³, Acetone = 10.0 % (v/v), pH = 4.5 |
Chemical Oxidation with Dichromate
The chemical oxidation of this compound by dichromate has been examined using Raman spectroscopy. This technique allows for kinetic studies of the process. The reaction exhibits a self-accelerating character, as indicated by a sigmoidal growth in the intensities of the most prominent Raman bands. nih.govresearchgate.net The kinetics of the reaction, including the increase and subsequent decrease of band intensities, are dependent on the oxidant-to-monomer molar ratio. nih.govresearchgate.net After reaching a maximum, the Raman band intensities decrease significantly, likely due to the increased opacity and optical absorbance of the reaction mixture. nih.gov
In a related study on the oxidation of this compound by chromic acid in aqueous acetic acid, the reaction order was found to be zero with respect to the oxidant (chromic acid) and one with respect to the substrate (this compound). asianpubs.orgasianpubs.org The reaction rate was observed to increase with a decrease in the dielectric constant of the medium. The addition of certain metal ions had a notable effect; Cu²⁺ and Ag⁺ ions accelerated the reaction, while the effect of Mn²⁺ ions was to increase the rate in the case of this compound. asianpubs.orgasianpubs.org
Enzymatic N-Dealkylation
Cytochrome P450 Catalysis
The enzymatic N-dealkylation of this compound and its derivatives is a metabolic process catalyzed by Cytochrome P450 (P450) enzymes. nih.govwsu.edunih.gov The mechanism of this reaction has been a subject of extensive study, with two primary pathways proposed: a single electron transfer (SET) and a hydrogen atom transfer (HAT). nih.gov The HAT mechanism involves oxygen insertion by the P450's active species, Compound I (Cpd I), into a Cα-H bond of the N-alkyl group to form a carbinolamine. This intermediate then spontaneously dealkylates to yield the free amine and an aldehyde. nih.gov
Studies using N-cyclopropyl-N-methylaniline as a probe have provided evidence against the SET mechanism. The formation of ring-intact products, such as N-cyclopropylaniline, supports a P450-like HAT mechanism. nih.gov Theoretical investigations using density functional theory on the N-dealkylation of N-cyclopropyl-N-methylaniline corroborate that the process involves two main steps: Cα–H hydroxylation to form a carbinolaniline complex, followed by the decomposition of this complex. nih.govrsc.org The rate-limiting step is identified as an isotope-sensitive hydrogen atom transfer. nih.govrsc.org
Regioselectivity and Environmental Effects
The regioselectivity of Cytochrome P450-catalyzed N-dealkylation, specifically the preference for demethylation versus dealkylation of other groups, is influenced by environmental effects within the enzyme's protein pocket. nih.govrsc.org In the case of N-cyclopropyl-N-methylaniline, there is a clear preference for N-demethylation over N-decyclopropylation. nih.govrsc.org This preference is interesting because the bond dissociation energy (BDE) of the Cα–H on the methyl group is higher than that on the cyclopropyl group, which would normally suggest the opposite reactivity. nih.govrsc.org
The origin of this regioselectivity lies in the unique electronic structure of the tertiary amine, which possesses a πPh-πC-N conjugated system. This electron delocalization gives the transition state a polar character. Consequently, the bulk polarity and hydrogen bonding capabilities of the protein environment can significantly influence the regioselectivity of the N-dealkylation reaction. nih.govrsc.org The environmental effect within the enzyme's active site switches the reaction from a competition between the two pathways to a clear preference for N-demethylation. nih.govrsc.org
Proton Transfer Processes
Proton transfer is a fundamental reaction in chemistry, and for this compound, it is a key process that governs its reactivity in various chemical transformations. The basicity of this compound, which is intermediate between that of aniline and N,N-dimethylaniline, plays a crucial role in these processes. The lone pair of electrons on the nitrogen atom makes it a Brønsted-Lowry base, readily accepting a proton.
The gas-phase basicity and proton affinity of this compound provide insight into its intrinsic ability to accept a proton, free from solvent effects. Studies have determined the gas-phase basicity of this compound to be higher than that of aniline and methylamine, but lower than that of N,N-dimethylaniline. echemi.com This trend is attributed to the electron-donating nature of the methyl group, which increases the electron density on the nitrogen atom, making it a more attractive site for protonation. echemi.com
In the gas phase, the proton affinity of this compound follows a similar trend to its basicity. The order of proton affinities has been observed as: N,N-dimethylaniline > this compound > aniline > ammonia (B1221849). echemi.com This ordering is consistent with the stabilizing effect of alkyl substitution on the resulting ammonium ion through hyperconjugation. echemi.com
Table 1: Physicochemical Properties Related to Proton Transfer
| Compound | pKa (in water) | Gas-Phase Proton Affinity (kJ/mol) |
| Aniline | 4.58 | 213.39 |
| This compound | 5.02 | 211.98 |
| N,N-Dimethylaniline | 5.21 | 210.51 |
This table presents the pKa values in aqueous solution and the computed gas-phase proton affinities for aniline and its methylated derivatives. researchgate.net
Furthermore, studies on related aromatic amines have shed light on the dynamics of proton transfer in excited states. While specific detailed studies on this compound are limited, research on aminobiphenyls suggests that excited-state proton transfer can occur, driven by the relief of excited-state antiaromaticity. rsc.org This phenomenon involves the transfer of a proton to a carbon atom of the aromatic ring, a process that is typically slow in the ground state. rsc.org The dynamics of proton transfer within radical ion pairs of similar compounds, such as N,N-dimethylaniline, have been investigated using picosecond absorption spectroscopy, revealing nonadiabatic processes involving proton tunneling. acs.org These findings suggest that the photochemistry of this compound may also involve complex proton transfer pathways.
Reactions with Carbon Dioxide
The utilization of carbon dioxide (CO₂) as a C1 building block for the synthesis of valuable chemicals is a significant area of research in green chemistry. This compound can react with CO₂ in the presence of reducing agents to yield N-formylated and N-methylated products. These reactions provide an alternative to traditional methylation methods that often use toxic reagents like methyl iodide or formaldehyde (B43269).
The N-methylation of this compound with carbon dioxide can be effectively achieved using silyl hydrides as the reducing agent. This transformation typically proceeds via a two-step process involving an initial N-formylation followed by the reduction of the resulting formamide to the methyl group.
The reaction of this compound with CO₂ and a silyl hydride, such as phenylsilane (PhSiH₃), can be catalyzed by various systems, including zinc, lanthanum, and nickel complexes, as well as catalyst-free conditions under elevated temperatures. In the presence of a catalyst, the reaction can proceed under milder conditions. For example, a catalyst composed of Zn(OAc)₂ and 1,10-phenanthroline has been shown to be effective for the N-formylation of this compound at room temperature. nih.gov Subsequent reduction of the formed N-methylformanilide with excess silyl hydride yields N,N-dimethylaniline. nih.gov
Kinetic studies and computational analysis have provided insights into the rate-determining steps of the N-methylation of this compound with CO₂ and silyl hydrides. In the absence of a catalyst, the formation of the formoxysilane intermediate from the reaction between CO₂ and the silyl hydride is identified as the rate-determining step.
The presence of a catalyst can significantly alter the reaction pathway and the rate-determining step. For instance, kinetic studies of the N-formylation of this compound with phenylsilane catalyzed by [TBA][OAc] (tetrabutylammonium acetate) reveal that the amine itself influences the rate of CO₂ reduction. The consumption of phenylsilane is considerably faster in the presence of this compound, suggesting that the amine participates in the activation of the silyl hydride or CO₂.
The reaction is believed to proceed through different pathways depending on the presence of a catalyst. In the absence of a catalyst, the reaction likely follows a pathway where the formoxysilane is formed first and then reacts with the amine. In the presence of a catalyst like [TBA][OAc], the reaction is proposed to proceed through a different, faster pathway where the amine plays a more direct role in the initial steps.
Advanced Analytical and Spectroscopic Characterization Techniques for N Methylaniline
Chromatographic Methods
Chromatographic techniques are powerful tools for separating and quantifying N-methylaniline from complex mixtures. Gas chromatography and high-performance liquid chromatography are the most commonly employed methods.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas chromatography, particularly when coupled with mass spectrometry, is a robust method for the analysis of this compound. sincerechemical.com It is suitable for the determination of this compound in various matrices, including gasoline and textile products. sincerechemical.comresearchgate.net
In a typical GC-MS method, the sample containing this compound is introduced into the instrument, where it is vaporized. The gaseous analytes are then separated based on their boiling points and interaction with the stationary phase in a capillary column. sincerechemical.com For instance, a DB-5MS capillary column is often used for the separation of this compound. sincerechemical.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for definitive identification and quantification.
Research has demonstrated the development of GC-MS methods for detecting this compound in textile products. In one study, a sample was prepared by ultrasonic extraction with methanol (B129727), followed by concentration. The analysis was performed using an Agilent 7890 gas chromatograph with a 5977B mass detector. The method showed good linearity and recovery rates between 91.4% and 98.7%. sincerechemical.com
Another study focused on determining methyl aniline (B41778) compounds in gasoline using GC-MS. researchgate.net The method involved liquid-liquid extraction with an acid and separation on a capillary column. Qualitative analysis was performed using selected ion monitoring, and quantification was achieved with an external standard method. researchgate.net The use of a nitrogen-specific detector can significantly increase the sensitivity of the GC method for amines like this compound. cdc.gov
Table 1: Typical GC-MS Parameters for this compound Analysis sincerechemical.comresearchgate.net
| Parameter | Value/Description |
| Column | DB-5MS capillary column (30.0m × 0.25mm × 0.25μm) |
| Inlet Temperature | 250°C |
| GC-MS Interface Temp. | 300°C |
| Oven Program | Initial temperature 60°C, ramped to 300°C |
| Carrier Gas | High-purity helium |
| Ion Source | Electron Ionization (EI) at 70eV |
| Quadrupole Temperature | 150°C |
| Injection Volume | 1.0 μL |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another versatile technique for the analysis of this compound, particularly for samples that are not suitable for GC due to low volatility or thermal instability. sielc.comsigmaaldrich.com Reverse-phase HPLC is a commonly used mode for separating this compound. sielc.com
A typical HPLC system for this compound analysis consists of a C18 column, a mobile phase of acetonitrile (B52724) and water, and a UV detector. sielc.comnih.gov For applications requiring mass spectrometry detection, volatile buffers like formic acid are used in the mobile phase instead of phosphoric acid. sielc.com
One method describes the analysis of this compound and its metabolites using a Spherisorb 5 ODS1 HPLC column with an acetonitrile/phosphate buffer mobile phase under isocratic conditions. researcher.life UV detection at a low wavelength (210 nm) allows for the simultaneous detection of this compound and its metabolites. researcher.life Another application involves the quantification of aniline and this compound in indigo, where HPLC is used after an acidic extraction from a leucoindigo (B3055547) solution. nih.govnih.gov The separation is achieved on a reversed-phase silica-C18 column with an acetonitrile-water mixture as the eluent. nih.gov
Table 2: HPLC Conditions for this compound Analysis sielc.comnih.gov
| Parameter | Value/Description |
| Column | Reversed-phase C18 (e.g., Newcrom R1, Nucleosil) |
| Mobile Phase | Acetonitrile and water mixture (e.g., 70:30 v/v) with phosphoric or formic acid |
| Detection | UV detector (e.g., 190 nm or 210 nm) nih.govresearcher.life |
| Flow Rate | Typically 0.7 mL/min nih.gov |
| Injection Volume | 10 μL nih.gov |
| Column Temperature | 30°C nih.gov |
Spectroscopic Methods
Spectroscopic methods provide valuable information about the molecular structure and functional groups of this compound. FTIR, UV-Visible, and Raman spectroscopy are key techniques used for its characterization.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its molecular vibrations.
A key feature in the FTIR spectrum of this compound is the N-H stretching vibration, which appears as a single peak around 3411-3417 cm⁻¹. researchgate.netresearchgate.net This distinguishes it from aniline, which shows two N-H stretching bands. researchgate.net Other significant peaks include those for C=N and C-H stretching. researchgate.net In a study of this compound capped lead sulfide (B99878) nanoparticles, the N-H asymmetric absorption band was observed at 3417 cm⁻¹, and other peaks at 1554 cm⁻¹ and 1341 cm⁻¹ were attributed to C=N and C-H stretching, respectively. researchgate.netipme.ru
Table 3: Characteristic FTIR Peaks of this compound researchgate.netresearchgate.net
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3417 | N-H asymmetric stretching researchgate.net |
| ~1554 | C=N stretching researchgate.net |
| ~1341 | C-H stretching researchgate.net |
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the this compound molecule. The structurally similar aniline has a strong UV absorption band at 285 nm that extends beyond 290 nm. nih.gov this compound is expected to have similar UV absorption characteristics. nih.gov
In a study involving this compound capped lead sulfide nanoparticles, the UV-Visible spectrum showed a maximum absorption wavelength (λmax) at 350 nm. ipme.ru The kinetics of the chemical oxidative polymerization of this compound have been studied by following the changes in absorbance using UV-VIS spectroscopy over time. scribd.com
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. It has been used to study the chemical oxidation of this compound. himedialabs.comebi.ac.uk In one study, the chemical oxidation of this compound with dichromate as an oxidant was investigated using Raman spectroscopy with a 785 nm laser. ebi.ac.ukresearchgate.net The study demonstrated a sigmoidal growth in the intensities of the most prominent Raman bands, indicating a self-accelerating reaction. ebi.ac.uk
A multiwavelength Raman spectroelectrochemical study of poly(this compound) revealed that at UV (325 nm) and blue (442 nm) laser line excitations, the dominating Raman band is observed around 1620 cm⁻¹, which is related to benzene (B151609) stretching vibrations. lmaleidykla.lt At red (633 nm) and NIR (785 nm) laser excitations, a very strong band around 1350-1360 cm⁻¹ is observed. lmaleidykla.lt
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
In the study of this compound (NMA) adsorbed on a Platinum(111) surface, XPS provides critical information about the molecule's interaction with the metal surface. researchgate.net The technique can distinguish between different bonding environments of carbon and nitrogen atoms.
A study investigating the coadsorption of this compound and ethylene (B1197577) on a Pt(111) surface utilized XPS to monitor changes in the chemical states of nitrogen and carbon. nih.gov The experiments were conducted in an ultrahigh-vacuum (UHV) system. nih.gov The Pt(111) crystal was cleaned by argon sputtering and annealing, with surface cleanliness verified by XPS. nih.gov this compound was dosed onto the platinum surface, which was cooled by liquid nitrogen. nih.gov
Detailed XP spectra were acquired using monochromatic Al Kα radiation (1486.6 eV). acs.org The spectra for carbon (C 1s) and nitrogen (N 1s) were recorded with specific parameters, including dwell time, step size, and pass energy, and referenced to the bulk Pt 4f level at 71.1 eV. acs.org Temperature-programmed XPS (TP-XPS) was also performed by applying a controlled heating ramp to observe thermal effects. acs.org
Research Findings:
When this compound is co-adsorbed with ethylidyne on a Pt(111) surface, XPS reveals significant changes upon heating. nih.gov The N 1s and C 1s spectra indicate the formation of new species at elevated temperatures. nih.gov For instance, the appearance of a new peak in the N 1s spectrum can signify the formation of N,N-dimethylaniline, indicating that ethylidyne is not merely a spectator species but actively participates in the surface reaction. nih.gov
The binding energies of the core electrons are sensitive to the chemical environment. For carbon-nitrogen films, the C1s peak is often deconvoluted into components representing different C-N bonds, such as C-N, C=N, and C≡N, with binding energies around 285.9 eV, 287.7 eV, and higher, respectively. msu.ruresearchgate.net Similarly, the N1s spectrum can be deconvoluted to identify different nitrogen environments. researchgate.netresearchgate.net
| Element | Core Level | Binding Energy (eV) (Approximate) | Assignment in C-N systems |
| Carbon | C 1s | 284.6 | Adventitious Carbon |
| Carbon | C 1s | ~285.9 | sp2 C-N bonding |
| Carbon | C 1s | ~287.7 | sp3 C-N bonding |
| Nitrogen | N 1s | ~399.1 | C=N-C |
| Nitrogen | N 1s | ~398.3 - 400.8 | Various C-N bonds |
Table 1: Representative XPS binding energies for carbon and nitrogen in different chemical environments. Data sourced from studies on carbon-nitrogen films. msu.ruresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the content and purity of a sample as well as its molecular structure. It is based on the absorption of electromagnetic radiation in the radiofrequency region by atomic nuclei.
For this compound, ¹H NMR and ¹³C NMR are routinely used for structural confirmation and purity assessment. The chemical shifts (δ) are typically reported in parts per million (ppm) and are referenced to a standard, commonly tetramethylsilane (B1202638) (TMS).
Research Findings:
The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for the aromatic protons, the N-H proton, and the methyl protons. The aromatic protons typically appear as a multiplet in the range of δ 6.51–7.22 ppm. rsc.org The methyl group protons appear as a singlet at approximately δ 2.89 ppm, and the N-H proton signal can be observed as well. rsc.org
The ¹³C NMR spectrum provides information about the carbon skeleton. For this compound in CDCl₃, the aromatic carbons show signals in the region of δ 112.52–149.06 ppm. rsc.org The methyl carbon gives a signal at around δ 37.55 ppm. rsc.org A spin decoupling technique can be employed to locate the positions of amine proton resonance peaks that might otherwise be difficult to observe directly. scispace.com
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Solvent |
| ¹H | 7.22 | t | CDCl₃ |
| ¹H | 6.91 - 6.51 | m | CDCl₃ |
| ¹H | 2.89 | s | CDCl₃ |
| ¹³C | 149.06 | CDCl₃ | |
| ¹³C | 129.21 | CDCl₃ | |
| ¹³C | 116.19 | CDCl₃ | |
| ¹³C | 112.52 | CDCl₃ | |
| ¹³C | 37.55 | CDCl₃ |
Table 2: ¹H and ¹³C NMR chemical shifts for this compound. rsc.org (t = triplet, m = multiplet, s = singlet)
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. These techniques are crucial for determining the thermal stability and decomposition pathways of compounds like this compound.
Temperature-Programmed Desorption (TPD), also known as thermal desorption spectroscopy (TDS), is a technique used to study the desorption of molecules from a surface. The sample, typically a single crystal with adsorbed molecules, is heated at a controlled rate, and the desorbing species are detected by a mass spectrometer. The resulting TPD spectrum plots the desorption rate versus temperature, providing information about the desorption energy, reaction kinetics, and the nature of the desorbed species.
Research Findings:
Studies of this compound (NMA) on a Pt(111) surface using TPD have revealed coverage-dependent behavior. acs.orgnih.gov At low coverages, NMA tends to decompose on the surface, while at higher coverages, molecular desorption becomes more prominent. acs.org
When NMA is adsorbed on Pt(111) at low temperatures (e.g., 85 K), it adsorbs molecularly. researchgate.net Upon heating, different desorption peaks are observed in the TPD spectrum. For instance, multilayer desorption of NMA occurs at around 211 K, while monolayer desorption is observed at a higher temperature, approximately 230 K. nih.gov These temperatures are comparable to those observed for aniline on the same surface. nih.gov
At low coverages, the decomposition of NMA on Pt(111) leads to the desorption of smaller fragments, such as hydrogen cyanide (HCN) and hydrogen (H₂), at temperatures above 400 K. researchgate.netnih.gov This indicates the cleavage of C-N and C-H bonds. The specific mass fragments monitored by the mass spectrometer (e.g., m/z = 106 for molecular NMA, m/z = 78 for a fragment) provide detailed insights into the decomposition pathways. nih.gov
In the context of catalysis, TPD is used to characterize the acidic and basic properties of catalyst supports. For example, in the methylation of this compound using CO₂ and H₂, NH₃-TPD and CO₂-TPD are employed to study the acid-base properties of supports like alumina (B75360) (Al₂O₃), which can influence the catalytic activity and selectivity. rsc.orgrsc.org
| Desorption Feature | Temperature (K) | Coverage | Desorbed Species |
| Multilayer Desorption | 211 | High | This compound |
| Monolayer Desorption | 230 | Monolayer | This compound |
| Decomposition Product | > 400 | Low | HCN, H₂ |
Table 3: Summary of TPD results for this compound on a Pt(111) surface. researchgate.netnih.gov
Theoretical and Computational Studies of N Methylaniline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary computational method for studying N-methylaniline, offering a favorable balance between accuracy and computational cost. It is extensively used to model adsorption phenomena, elucidate complex reaction mechanisms, and analyze electronic properties like charge distribution.
DFT calculations have been instrumental in understanding the interaction of this compound (NMA) with catalytic metal surfaces, such as platinum (Pt) and ruthenium (Ru). Studies combining DFT with experimental techniques like Temperature Programmed Desorption (TPD) and X-ray Photoelectron Spectroscopy (XPS) have provided a detailed picture of its surface chemistry.
On a Pt(111) surface, the adsorption behavior of NMA is highly dependent on surface coverage. arxiv.orgacs.orgresearchgate.net At low coverages (e.g., 1/36 of a monolayer), the molecule adsorbs via strong interaction between the phenyl ring's π-system and the platinum surface. nih.gov This interaction facilitates the cleavage of the C–N bond. arxiv.orgacs.org In contrast, at higher coverages (e.g., 1/6 of a monolayer), intermolecular interactions become more significant, causing the molecule to orient itself differently. acs.org In this high-coverage scenario, the molecule binds to the surface solely through the nitrogen atom's lone pair, and the phenyl ring is lifted away from the surface. acs.orgresearchgate.net This change in orientation means the molecule desorbs intact rather than decomposing. arxiv.orgacs.org The activation of specific bonds is dictated by a delicate balance between molecule-surface charge transfer and intermolecular forces that varies with coverage. acs.org
DFT calculations on a Ru(001) surface have also been used to investigate the reactions of methylaniline, providing insights into its hydrodenitrogenation (HDN) mechanism, a crucial process in fuel refining. researchgate.net
Table 1: Coverage-Dependent Adsorption of this compound on Pt(111) from DFT Studies
| Coverage | Primary Binding Site | Key Interaction | Outcome |
| Low | Phenyl Ring and Nitrogen | π-system with Pt surface | C–N bond cleavage, HCN formation arxiv.orgacs.orgresearchgate.net |
| High | Nitrogen Atom | N lone pair with Pt atom | Intact molecular desorption arxiv.orgacs.orgresearchgate.net |
DFT is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing researchers to identify transition states and intermediates, and thus elucidate reaction mechanisms.
N-Dealkylation by Cytochrome P450: DFT studies on the N-dealkylation of N-cyclopropyl-N-methylaniline by cytochrome P450 models revealed a two-step mechanism. rsc.org The process begins with a rate-limiting hydrogen atom transfer (HAT) to form a carbinolaniline intermediate, followed by its decomposition. rsc.org Calculations showed that environmental effects within the enzyme's protein pocket switch the regioselectivity, favoring N-demethylation over N-decyclopropylation. rsc.org
N-Demethylation by Nonheme Oxidants: The mechanism of N-demethylation of N,N-dimethylanilines by a biomimetic nonheme iron(IV)-oxo complex was investigated using both Kohn-Sham DFT and Multistate DFT (MSDFT). frontiersin.org The calculations confirmed that the reaction proceeds through a rate-limiting HAT step, followed by a barrier-free oxygen rebound to form a carbinolamine intermediate, which then decomposes. frontiersin.org
Silylation Reactions: The mechanism for the B(C₆F₅)₃-catalyzed dehydrogenative silylation of this compound has been explored with DFT. rsc.org For this compound, which has both N–H and C–H bonds, calculations showed that N–H silylation is significantly more facile than C–H silylation. rsc.org
Si-Si Bond Cleavage: DFT calculations were used to study the this compound-induced cleavage of the Si-Si bond in hexachlorodisilane (B81481) (Si₂Cl₆). nih.gov The study proposed a novel ionic SNi-Si nucleophilic substitution mechanism that proceeds through a tetracoordinated silicon transition state, where the strong Si-N bond formation leads to heterolytic cleavage of the Si-Si bond. nih.gov
Analysis of the electron density distribution provides fundamental insights into bonding and reactivity. DFT calculations are used to generate charge density maps and perform population analyses.
In studies of NMA adsorption on Pt(111), charge density difference plots show a sharing of electrons between the molecule and the surface. nih.gov At high coverage, charge sharing occurs between the nitrogen atom, which loses a small amount of charge (+0.01 e), and the surface platinum atom. acs.orgresearchgate.net At low coverage, a more significant charge transfer occurs from the phenyl ring's π-system to the metal surface, which weakens the ring's aromatic character and elongates the C-C bonds. nih.gov Bader charge analysis quantified this, showing the phenyl ring's carbon atoms gain a net charge while the nitrogen atom loses charge. nih.gov
Furthermore, computational models generate electron density maps that visualize the higher electron density on the nitrogen atom in this compound compared to aniline (B41778), which is consistent with the electron-donating inductive effect of the methyl group and explains this compound's greater basicity. bloomtechz.com
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into solvation, conformational changes, and binding processes.
Solvation Studies: Ab initio MD simulations have been employed to investigate the behavior of this compound in solvents like dimethyl sulfoxide (B87167) (DMSO) and acetone. These simulations help in understanding the hydrogen-bonding environments and their effect on spectroscopic properties. amazonaws.com
Binding Free Energies: MD simulations have been used in computational studies to predict the absolute binding free energies of various ligands, including this compound, to model protein sites. nih.gov These simulations can identify favorable binding orientations and assess the role of protein flexibility in the binding process. nih.gov
Thermophysical Properties: While often focused on experimental measurements, studies on the thermophysical properties of mixtures containing this compound, such as its solutions in hydrocarbons, sometimes use MD simulations to model aspects like molecular packing. acs.org
Quantum-Topological Studies of Chemical Interactions
The Quantum Theory of Atoms in Molecules (QTAIM), also known as Bader's theory of Atoms in Molecules (AIM), is a powerful method for analyzing the electron density topology to characterize chemical bonds and intermolecular interactions.
Theoretical investigations on hydrogen-bonded complexes of this compound with anisole (B1667542) have used QTAIM analysis to elucidate the nature of N–H⋯O and N–H⋯π interactions. researchgate.net The topological parameters derived from the electron density at bond critical points provide quantitative measures of the strength and nature of these non-covalent interactions. researchgate.net The QTAIM approach has also been applied to related systems like nitroanilines to characterize intermolecular interactions in the crystalline state based on the periodic electron density. acs.org
Multipolar Atom Model Transfer for Electron Density Analysis
The multipolar atom model is a sophisticated method used to describe the aspherical nature of electron density around atoms in a molecule, going beyond the simple Independent Atom Model (IAM). ufms.br
A theoretical study has successfully applied a multipolar atom model transfer approach to analyze the electron density in nitro-derivatives of this compound (N-methyl-2-nitroaniline, N-methyl-3-nitroaniline, and N-methyl-4-nitroaniline). researchgate.net This method allows for the extraction of detailed electron density-derived information, such as electrostatic properties, even from theoretical calculations. researchgate.netacs.org The transfer of multipole parameters results in a more precise molecular structure and a better description of the electron density distribution. researchgate.net This advanced analysis enables the study of substituent effects on π-electron distribution and aromaticity within the molecule. researchgate.net
Toxicological and Environmental Research on N Methylaniline
Toxicological Studies and Health Effects
Genetic Toxicity and Mutagenicity Assessments
The potential for N-methylaniline to cause genetic damage has been investigated through various in vitro assays. These studies are crucial for understanding the compound's carcinogenic potential and its mechanism of action at a cellular level.
The Ames test, a widely used bacterial reverse mutation assay, assesses the mutagenic potential of chemical compounds. eurofins.com.auebi.biobibliotekanauki.pl This test utilizes specific strains of bacteria, such as Salmonella typhimurium and Escherichia coli, which are mutated to be unable to synthesize an essential amino acid like histidine or tryptophan. eurofins.com.auebi.biocriver.com The principle of the test is to detect if a substance can cause a reverse mutation, allowing the bacteria to regain their ability to produce the amino acid and subsequently form colonies on a nutrient-deficient medium. ebi.biobibliotekanauki.pl
In bacterial mutagenicity assays, this compound has demonstrated genotoxic potential. Studies have shown that it induced significant increases in mutant colonies in Salmonella typhimurium strains TA100 and TA98, both with and without the presence of metabolic activation enzymes. researchgate.net This indicates that this compound itself, as well as its metabolites, can cause mutations. However, other studies have reported conflicting results. One study found this compound to be non-mutagenic in Salmonella typhimurium strains TA100, TA98, TA1535, TA1537, and Escherichia coli WP2 uvrA. nihs.go.jp Similarly, another investigation using the Ames plate incorporation method with Salmonella typhimurium strains TA1535, TA1537, TA98, TA100, and Escherichia coli strain WP2uvrA, did not record any significant increases in revertant colonies, with or without metabolic activation. agc-chemicals.com
It's important to note that the structurally similar compound, N-nitroso-N-methylaniline, tested negative in a reverse mutation assay with Salmonella typhimurium, both with and without metabolic activation. ca.gov The variability in Ames test results for this compound highlights the complexity of assessing its mutagenicity and may be influenced by the specific test conditions and bacterial strains used. researchgate.net
Table 1: Summary of Ames Test Results for this compound
| Bacterial Strain | Metabolic Activation | Result | Reference |
|---|---|---|---|
| Salmonella typhimurium TA100 | With and Without | Positive | researchgate.net |
| Salmonella typhimurium TA98 | With and Without | Positive | researchgate.net |
| Salmonella typhimurium TA100 | Not specified | Not Mutagenic | nihs.go.jp |
| Salmonella typhimurium TA98 | Not specified | Not Mutagenic | nihs.go.jp |
| Salmonella typhimurium TA1535 | Not specified | Not Mutagenic | nihs.go.jp |
| Salmonella typhimurium TA1537 | Not specified | Not Mutagenic | nihs.go.jp |
| Escherichia coli WP2 uvrA | Not specified | Not Mutagenic | nihs.go.jp |
| S. typhimurium TA1535, TA1537, TA98, TA100 | With and Without | Non-mutagenic | agc-chemicals.com |
| E. coli WP2uvrA | With and Without | Non-mutagenic | agc-chemicals.com |
Gene conversion is a process of non-reciprocal genetic exchange that can be indicative of genotoxic activity. Studies on N-nitroso-N-methylaniline, a related compound, have shown positive results for inducing gene conversion in Saccharomyces cerevisiae. ca.gov This finding suggests a potential mechanism of genetic damage for N-nitroso compounds. While direct studies on this compound's ability to induce gene conversion are not as readily available, the data on its N-nitroso derivative points to a potential area for further investigation into the genotoxicity of this compound.
Animal Model Studies
Animal studies provide critical in vivo data on the toxic effects of chemical exposure. These studies help to identify target organs and understand the pathological changes that can occur.
Oral administration studies in animal models, primarily rats, have been conducted to evaluate the systemic toxicity of this compound. In a 28-day repeat dose study, rats were administered this compound by gavage. nihs.go.jpmichigan.gov These studies revealed several dose-dependent toxic effects. nihs.go.jp Another study investigated the effects of concurrent feeding of this compound in the diet and sodium nitrite (B80452) in the drinking water to Swiss mice, which resulted in an increased incidence of lung adenomas, suggesting in-vivo nitrosation. nih.gov A study on pregnant rats administered this compound by gavage from implantation to the day before caesarean section also reported maternal toxicity. researchgate.net
Histopathological examinations in animal studies have identified the liver, spleen, and kidneys as target organs for this compound toxicity.
Following oral administration in rats, macroscopic changes observed included enlargement and a black discoloration of the liver in both sexes. nihs.go.jp Histopathological findings revealed extramedullary hematopoiesis and pigment deposits in the liver. nihs.go.jp In mice, increased relative liver weight was observed after exposure to this compound in their feed. researchgate.net The data suggests that this compound may induce erythrocyte damage, leading to reactive phagocytosis by macrophages in the liver. researchgate.net
The spleen is a primary target of this compound toxicity. In a 28-day oral toxicity study in rats, absolute and relative spleen weights were increased. nihs.go.jp Macroscopically, enlargement of the spleen was noted. nihs.go.jp Histopathological examination revealed congestion, increased hematopoiesis, and pigment deposition in the spleen. nihs.go.jp These effects are thought to be secondary to the hemolytic effects of this compound, leading to erythrocyte destruction and subsequent processing in the spleen. researchgate.net The metabolite aniline (B41778) is known to induce spleen tumors in rats through a non-genotoxic mode of action involving methemoglobin formation and hemolytic effects. researchgate.net
Kidney damage has also been observed in animal studies. Histopathological findings in rats orally administered this compound included the deposition of pigment in the proximal tubules of the kidney. nihs.go.jp In female mice, a decrease in absolute kidney weight was noted at high concentrations of this compound in their feed. researchgate.net
Table 2: Summary of Histopathological Findings in Animal Studies
| Organ | Species | Route of Administration | Key Histopathological Findings | Reference |
|---|---|---|---|---|
| Liver | Rat | Oral (gavage) | Enlargement, black discoloration, extramedullary hematopoiesis, pigment deposits | nihs.go.jp |
| Liver | Mouse | Oral (dosed feed) | Increased relative weight, potential for reactive phagocytosis by macrophages | researchgate.net |
| Spleen | Rat | Oral (gavage) | Increased weight, enlargement, congestion, increased hematopoiesis, pigment deposition | nihs.go.jp |
| Spleen | Rat | Not specified | Aniline (metabolite) induces tumors via hemolytic effects | researchgate.net |
| Kidney | Rat | Oral (gavage) | Pigment deposition in proximal tubules | nihs.go.jp |
| Kidney | Mouse | Oral (dosed feed) | Decreased absolute weight (females) | researchgate.net |
| Lung | Mouse | Oral (diet) with Sodium Nitrite | Increased incidence of adenomas | nih.gov |
Reproductive and Developmental Toxicity
Studies on pregnant rats have been conducted to assess the reproductive and developmental toxicity of this compound. In one such study, pregnant female rats were administered this compound by gavage at various daily doses from the 5th to the 20th day of pregnancy. ijomeh.eu The results indicated that the compound was toxic to the mothers even at the lowest dose of 0.8 mg/kg of body weight per day, causing reduced weight gain and dose-dependent increases in the absolute weight of organs. ijomeh.eu Anemia and elevated concentrations of free thyroxine (FT4) and free triiodothyronine (FT3) were observed in the dams at doses of 20 mg/kg and 100 mg/kg of body weight per day. ijomeh.eu
Embryotoxic effects were noted at doses ranging from 4 to 100 mg/kg of body weight per day. ijomeh.eu However, the lowest dose of 0.8 mg/kg per day did not produce any significant adverse effects in the offspring, establishing it as the no-observed-adverse-effect level (NOAEL) for the progeny. ijomeh.euresearchgate.net The lowest-observed-adverse-effect level (LOAEL) for the offspring was determined to be 4 mg/kg of body weight per day. ijomeh.euresearchgate.net Another study involving timed-mated female rats exposed to this compound through their feed from gestation day 6 to postnatal day 21 observed decreases in mean litter weights at a concentration of 5000 ppm. researchgate.net
Table 1: Developmental Toxicity of this compound in Rats
| Parameter | Dose (mg/kg b.w./day) | Observation | Reference |
|---|---|---|---|
| Maternal Toxicity | ≥ 0.8 | Reduced weight gain, increased organ weight | ijomeh.eu |
| ≥ 20 | Anemia, elevated thyroid hormones (FT3, FT4) | ijomeh.eu | |
| Embryotoxicity | 4 - 100 | Embryotoxic effects | ijomeh.eu |
| NOAEL (progeny) | 0.8 | No significant adverse effects | ijomeh.euresearchgate.net |
| LOAEL (progeny) | 4 | Lowest dose with adverse effects | ijomeh.euresearchgate.net |
| Litter Weight | 5000 ppm (in feed) | Decreased mean litter weights | researchgate.net |
Contact Hypersensitivity
The potential for this compound to cause contact hypersensitivity has been investigated in animal models. In a study using female Balb/c mice, this compound (at concentrations of 2.5-50% in dimethylformamide) was applied to the ears for three consecutive days. researchgate.netresearchgate.net While an increase in lymph node cell proliferation was observed, it did not consistently reach the threshold to be classified as a sensitizer. researchgate.net Furthermore, no ear swelling was evident in the mouse ear swelling test after sensitization and challenge. researchgate.net In contrast, older clinical data has shown positive patch test reactions to aniline, a related compound, though exposure to aniline could not be definitively confirmed in those cases. oup.com It is suggested that aniline may elicit allergic reactions in individuals already sensitized to other para-substituted amino compounds. oup.com
Formation and Toxicology of Nitroso-Derivatives (e.g., N-Nitroso-N-Methylaniline)
This compound can react with nitrite, particularly in acidic conditions such as in the stomach, to form N-Nitroso-N-methylaniline (NMA), a type of N-nitroso compound. primescholars.com These compounds are known for their potential toxicity. primescholars.com
Carcinogenicity in Laboratory Animals
N-Nitroso-N-methylaniline has been demonstrated to be carcinogenic in various laboratory animal studies. primescholars.com Long-term studies in F344 rats exposed to NMA in their drinking water resulted in an increase in esophageal tumors, predominantly carcinomas, in both males and females. ca.gov Another study with female F344 rats also showed an increase in esophageal squamous cell carcinoma. ca.gov Lifetime drinking water studies in rats confirmed an increase in malignant esophageal tumors. ca.gov In Syrian golden hamsters, a 50-week gavage study led to an increase in liver tumors and spleen hemangiosarcoma. ca.gov It is important to note that N-nitroso compounds, as a class, are recognized for their carcinogenic properties in a wide range of animal species. researchgate.net The metabolic activation of N-nitrosamines by cytochrome P450 enzymes produces electrophiles that can alkylate DNA, initiating the carcinogenic process. mdpi.com
Table 2: Carcinogenicity of N-Nitroso-N-methylaniline in Laboratory Animals
| Animal Model | Route of Exposure | Tumor Site | Reference |
|---|---|---|---|
| F344 Rats (male & female) | Drinking water | Esophagus (carcinomas) | ca.gov |
| F344 Rats (female) | Drinking water | Esophagus (squamous cell carcinoma) | ca.gov |
| Rats (male & female) | Drinking water | Esophagus (malignant tumors) | ca.gov |
| Syrian Golden Hamsters (female) | Gavage | Liver, Spleen (hemangiosarcoma) | ca.gov |
Enzymatic Denitrosation Studies
The enzymatic metabolism of N-Nitroso-N-methylaniline has been a subject of research. scbt.comchemicalbook.com Studies using liver microsomes from phenobarbital-pretreated mice have shown that NMA undergoes denitrosation, a process that removes the nitroso group. nih.gov The primary amine metabolite detected in these studies was aniline. nih.gov Smaller quantities of this compound and its metabolite, p-methylaminophenol, were also identified. nih.gov
Further investigations with purified cytochrome P450 enzymes, specifically CYP2B1 and CYP2B2, have provided more insight into this process. nih.gov Both enzymes were found to metabolize NMA, producing formaldehyde (B43269). nih.gov However, NMA was a better substrate for CYP2B1 than for CYP2B2. nih.gov In addition to formaldehyde, both isoenzymes produced aniline and p-aminophenol. nih.gov Notably, CYP2B1 also produced phenol, which is believed to be formed via a benzenediazonium (B1195382) ion intermediate, suggesting that CYP2B1 is involved in the activation of NMA to its ultimate carcinogenic form. nih.gov In contrast, CYP2B2 appears to only catalyze the denitrosation detoxification pathway. nih.gov Research has also provided evidence for the formation of an unstable triazene (B1217601) adduct with adenine (B156593) in DNA both in vitro and in vivo, which is a critical step in its mutagenicity. nih.gov
Neurotoxicity and Immunotoxicity Investigations
Currently, there is limited specific data available regarding the neurotoxicity and immunotoxicity of this compound. epa.goveuropa.eueuropa.eugovinfo.govunifi.it While general toxicological profiles may indicate potential for central nervous system impairment, dedicated studies on neurotoxic and immunotoxic endpoints for this compound are not extensively reported in the reviewed literature. yufenggp.com
Environmental Fate and Degradation Pathways
This compound can be released into the environment through its manufacturing, use as a chemical intermediate and solvent, and disposal. echemi.comnih.gov It has been detected in waste streams from incinerators and in the condensate from coal gasification plants. echemi.comnih.gov
In the terrestrial environment, this compound has low adsorptivity to soil, which suggests it may leach, particularly in sandy soils. echemi.com It is subject to photodegradation on the soil surface and can also volatilize. echemi.com Studies have shown that when applied to land in sludge, this compound degrades relatively quickly. nih.gov It is also known to react slowly with humic materials in the soil. echemi.com
In the aquatic environment, this compound is fairly soluble in water and can be removed from the atmosphere by rain. echemi.com It is susceptible to oxidation and photooxidation in solution, which is indicated by its tendency to turn brown when exposed to air. echemi.com The pKa of this compound indicates that a portion of the molecule will be ionized in more acidic environmental conditions. echemi.com
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| N-Nitroso-N-methylaniline |
| Aniline |
| p-methylaminophenol |
| Formaldehyde |
| Phenol |
| Sodium Nitrite |
| Free Thyroxine (FT4) |
| Free Triiodothyronine (FT3) |
| p-phenylenediamine |
| p-aminoazobenzene |
Biodegradation in Water and Soil
The biodegradation of this compound is a key process influencing its persistence in the environment. Studies have shown that its degradation is significantly influenced by the presence of acclimated microorganisms.
Under aerobic conditions , this compound can be readily biodegraded. Standard screening tests have demonstrated substantial removal of dissolved organic carbon (DOC), with one study showing 92% DOC removal in 8 days. nih.gov Another test, after a 14-day acclimation period, resulted in 46% carbon dioxide production and 92% DOC removal within 28 days. nih.gov In a 21-day study using an acclimated activated sludge inoculum, 82% mineralization and 99.9% primary degradation were achieved. nih.gov The effectiveness of biodegradation is linked to the proper acclimation of the microbial inoculum. nih.govyufenggp.com Bacteria such as Alcaligenes sp. and Corynebacterium sp., isolated from activated sludge, have been shown to degrade this compound. nih.govyufenggp.com However, in some aquatic environments like Lake Superior harbor water, this compound showed little to no biological oxygen demand (BOD) over a 20-day period, suggesting that specific microbial populations are necessary for its degradation. nih.govyufenggp.com
Conversely, this compound shows little to no potential for biodegradation under anaerobic conditions . nih.gov In a study using an anaerobic digesting sludge inoculum, a significant lag of 42 days was observed, with only 14% net gas production after more than 60 days of incubation. nih.gov
In soil, the degradation of this compound can be quite effective under the right conditions. One study that involved incorporating high levels of this compound-laden sludge into the soil showed that the compound was almost completely degraded from the top 6 inches of soil within 231 days. nih.gov
Table 1: Aerobic Biodegradation of this compound in Various Standard Tests
| Test Type | Duration | Result | Acclimation | Reference |
| Zahn-Wellens Test | 8 days | 92% DOC removal | Yes | nih.gov |
| French AFNOR Test | 42 days | 67% DOC removal | Not specified | nih.gov |
| Sturm Test | 28 days | 46% CO₂ production, 92% DOC removal | 14 days | nih.gov |
| OECD Screening Test | 19 days | 17% DOC removal | Not specified | nih.gov |
| 5-day BOD Test | 5 days | 38% of Theoretical BOD | Not specified | nih.gov |
| Activated Sludge (Acclimated) | 21 days | 82% mineralization, 99.9% primary degradation | Yes | nih.gov |
Photodegradation in Soil and Surface Water
Photodegradation is another significant pathway for the transformation of this compound in the environment. The compound is susceptible to photooxidation, a process that is enhanced by its tendency to turn brown upon exposure to air. nih.gov
In a laboratory setting, the half-life of this compound in a photoreactor illuminated with lamps emitting radiation between 300 and 400 nm was found to be 1.5 hours. nih.govechemi.com In the atmosphere, vapor-phase this compound is expected to react with photochemically-produced hydroxyl radicals. nih.govechemi.com The estimated half-life for this reaction is approximately 8.8 hours, assuming a typical hydroxyl radical concentration. nih.govechemi.com The structural similarity of this compound to aniline, which has a strong UV absorption band at 285 nm extending beyond 290 nm, suggests that this compound is also susceptible to direct photolysis in the atmosphere. nih.govechemi.com
In aquatic systems, this compound is sensitive to photooxidation and may photodegrade in surface water. echemi.com The presence of substances like humic acids and certain algae can significantly accelerate the photodegradation of similar compounds like aniline, and a similar effect can be inferred for this compound. dcceew.gov.au
On soil surfaces, photodegradation is also a potential transformation pathway, especially when the compound is exposed to direct sunlight. nih.govechemi.com
Adsorption to Soil and Leaching Potential
The mobility of this compound in soil is largely governed by its adsorption to soil particles, which is influenced by soil properties such as organic carbon content and pH. nih.govechemi.com
This compound has a pKa of 4.848, indicating that it will be partially ionized in acidic environmental conditions. nih.govechemi.com This ionization affects its adsorption behavior, as the protonated form can interact more strongly with negatively charged soil components. nih.govyufenggp.com
The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter for predicting the mobility of organic chemicals in soil. A predicted Koc value for this compound is 65, which suggests high mobility in soil. nih.govechemi.comyufenggp.com However, experimental studies have shown that the Koc can vary significantly depending on the soil type. nih.govechemi.comyufenggp.com
Batch equilibrium studies have provided the following results:
Podzol soil (4.85% organic carbon, pH 2.8): Koc = 460
Alfisol soil (1.25% organic carbon, pH 6.7): Koc = 47
Sediment (1.58% organic carbon, pH 7.1): Koc = 71
In the highly acidic Podzol soil, this compound is almost completely ionized, leading to stronger adsorption, likely due to ionic interactions. nih.govechemi.comyufenggp.com In contrast, the lower Koc values in the Alfisol and sediment samples, which have higher pH values, indicate a greater potential for leaching. nih.govechemi.comyufenggp.com Based on these findings, this compound is expected to have low adsorptivity in many soil types and may leach, particularly in sandy soils. nih.govechemi.com
Table 2: Soil Adsorption Data for this compound
| Soil/Sediment Type | Organic Carbon (%) | pH | Freundlich Adsorption Constant (Kf) | Freundlich Exponent (1/n) | Koc (L/kg) | Reference |
| Podzol | 4.85 | 2.8 | 22.29 | 0.89 | 460 | nih.govechemi.comyufenggp.com |
| Alfisol | 1.25 | 6.7 | 0.59 | 0.78 | 47 | nih.govechemi.comyufenggp.com |
| Sediment | 1.58 | 7.1 | 1.12 | 0.77 | 71 | nih.govechemi.comyufenggp.com |
Reaction with Humic Material in Soil
This compound can interact with humic substances, which are major components of soil organic matter. This interaction can lead to the formation of bound residues, affecting the compound's bioavailability and long-term fate.
Research indicates that this compound reacts slowly with humic materials. nih.govechemi.comyufenggp.comchemdad.com The proposed mechanism involves the addition of the amine to quinoidal structures present in the humic substances. nih.govyufenggp.comyufenggp.comchemdad.com This reaction can lead to the formation of covalent bonds, which is inferred from the difficulty in extracting the aniline from the humic material after the reaction has occurred. nih.govechemi.comyufenggp.com Studies with 15N-labeled aniline have provided direct spectroscopic evidence for the covalent binding of amines to functional groups in humic substances, with aniline undergoing nucleophilic addition reactions with quinone and other carbonyl groups. acs.orgusgs.gov
Volatilization from Water
The tendency of this compound to volatilize from water surfaces is determined by its Henry's Law constant. Based on its vapor pressure and water solubility, the Henry's Law constant for this compound is estimated to be 1.14 x 10⁻⁵ atm-cu m/mol. nih.govechemi.com
Using this value, the volatilization half-life of this compound has been estimated for different aquatic environments:
In a model river (1 meter deep, flowing at 1 m/s, with a wind speed of 3 m/s), the estimated half-life is 3.5 days . nih.govechemi.com
In a model lake (1 meter deep, with a 0.05 m/s current and a 0.5 m/s wind), the estimated half-life is 28 days . nih.govechemi.com
These estimates suggest that volatilization can be a significant removal mechanism for this compound from surface waters. nih.govechemi.com
Transformation Products and Their Environmental Implications
The degradation of this compound in the environment leads to the formation of various transformation products. The identity of these products depends on the degradation pathway (e.g., biodegradation, photodegradation).
In a study on the aerobic biodegradation of the related compound N-methyl-4-nitroaniline by a Pseudomonas species, the initial step was N-demethylation, resulting in the formation of 4-nitroaniline (B120555) and formaldehyde. nih.gov This was followed by monooxygenation to 4-aminophenol (B1666318) and then oxidative deamination to 1,2,4-benzenetriol. nih.gov While this study was not on this compound itself, it provides a plausible pathway for its initial degradation, which would likely involve N-demethylation to form aniline.
The photodegradation of buprofezin (B33132), a pesticide, under UV irradiation has been shown to produce this compound as one of its degradation products, which can further degrade to aniline. regulations.gov
The formation of these transformation products has environmental implications. For instance, aniline, a potential degradation product, is itself a compound of environmental concern. dcceew.gov.au Furthermore, there is a suggestion that in the presence of nitrites, this compound could undergo in vivo nitrosation to form carcinogenic nitrosamines. yufenggp.com
Environmental Monitoring and Contaminant Detection
The detection and quantification of this compound in environmental samples are crucial for assessing its distribution and potential risks. Various analytical techniques are employed for this purpose.
This compound has been detected in surface waters. A monitoring study in the Rhine delta in the Netherlands found this compound at a concentration of 0.027 µg/L at one site. nih.gov It has also been found in the River Elbe and River Ammersbek at concentrations of 0.8 and 1.1 ppb, respectively. echemi.com
Analytical methods for detecting aniline and its derivatives, including this compound, in environmental matrices like water and soil often involve chromatographic techniques. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly used for the separation and identification of these compounds. nih.gov For instance, HPLC and GC-MS were used to identify the metabolic intermediates in the biodegradation study of N-methyl-4-nitroaniline. nih.gov
Applications of N Methylaniline in Advanced Materials and Industrial Processes
Polymer Chemistry
The primary application of N-methylaniline in polymer chemistry lies in the synthesis of its conductive polymer counterpart, poly(this compound) (PNMA). mdpi.comresearchgate.net This N-substituted derivative of polyaniline (PANI) offers distinct advantages, including improved solubility in common organic solvents, which addresses one of the major processing challenges associated with the parent PANI. mdpi.comresearchgate.nettandfonline.com The presence of the methyl group on the nitrogen atom, however, also influences the polymer's electrical and electrochemical properties. mdpi.comtandfonline.com
Conductive Polymers: Poly(this compound) (PNMA)
PNMA is an intrinsically conductive polymer that has garnered attention for its unique combination of electrical conductivity, environmental stability, and enhanced processability. tandfonline.comontosight.ai Like polyaniline, PNMA can exist in different redox states: the fully reduced leucoemeraldine form, the conductive emeraldine (B8112657) form, and the fully oxidized pernigraniline form. mdpi.com The ability to switch between these states through doping and de-doping processes is fundamental to its conductivity and various applications.
Synthesis and Characterization of PNMA
PNMA can be synthesized through both chemical and electrochemical oxidative polymerization of this compound monomers. ontosight.aiaip.org
Chemical Synthesis: This method often involves the use of an oxidizing agent, such as ammonium (B1175870) persulfate (APS), in an acidic medium. mdpi.comaip.org The properties of the resulting polymer can be tailored by adjusting synthesis parameters like the molar ratio of oxidant to monomer and the type of dopant acid used. researchgate.net For instance, using p-toluenesulfonic acid (PTSA) as a dopant has been shown to yield higher electrical conductivity. researchgate.net Emulsion polymerization is another chemical route that utilizes surfactants to control the morphology and size of the polymer particles, which in turn affects their properties. mdpi.comresearchgate.net
Electrochemical Synthesis: This technique allows for the direct deposition of PNMA films onto an electrode surface from a solution containing the this compound monomer. researchgate.netcapes.gov.br Galvanostatic methods, where a constant current is applied, have been reported to produce PNMA films with high conductivity. capes.gov.br The properties of the electrochemically synthesized polymer can be influenced by factors such as the solvent, the electrolyte, and the potential range used during polymerization. chemicalbook.comyufenggp.com
Characterization: Various analytical techniques are employed to characterize the synthesized PNMA.
Fourier-transform infrared (FTIR) spectroscopy is used to confirm the chemical structure of the polymer by identifying characteristic vibrational bands. For example, peaks around 1587 cm⁻¹ and 1499 cm⁻¹ correspond to the stretching vibrations of the quinoid and benzenoid rings, respectively. mdpi.comaip.org
UV-visible (UV-Vis) spectroscopy helps in identifying the different electronic transitions within the polymer, which are related to its oxidation state. aip.org
Scanning electron microscopy (SEM) provides information about the surface morphology and particle size of the polymer. mdpi.comaip.org
X-ray diffraction (XRD) is used to determine the crystalline structure of the polymer. capes.gov.br
Structure-Property Relationships in PNMA
The properties of PNMA are intrinsically linked to its chemical structure and morphology. The methyl group on the nitrogen atom enhances solubility in organic solvents compared to unsubstituted polyaniline. mdpi.comresearchgate.net However, this substitution can also lead to a decrease in electrical conductivity. mdpi.comresearchgate.net
The choice of dopant acid significantly influences the conductivity and morphology of PNMA. For instance, doping with sulfonic acids like camphor (B46023) sulfonic acid (CSA) and p-toluene sulfonic acid (p-TSA) results in different morphologies and conductivities; a fibrillar structure with higher conductivity was observed with p-TSA, while a sponge-like structure was seen with CSA. researchgate.net The degree of protonation, which is dependent on the concentration of the acid dopant, also directly impacts the electrical conductivity. aip.org
The morphology of PNMA, which can be controlled during synthesis (e.g., through the use of surfactants or by conducting the reaction without stirring), plays a crucial role in its properties. mdpi.comresearchgate.net Nanostructured forms of PNMA, such as nanoparticles and microfibrillar structures, can exhibit enhanced properties due to their high surface area. aip.orgresearchgate.net
PNMA in Electronic Devices and Optoelectronics
The semiconducting nature of PNMA makes it a candidate for applications in electronic and optoelectronic devices. ontosight.ai Its ability to form rectifying junctions with metals has been demonstrated in Schottky diodes. utoronto.ca The electrical properties of these junctions, such as the ideality factor and barrier height, are dependent on the metal used. utoronto.ca For example, junctions formed with aluminum and indium have shown better rectifying properties compared to those with antimony and tin. utoronto.ca
The conductivity of PNMA, which can be modulated by doping, is a key parameter for its use in electronic components. ontosight.ai Research has also explored the use of PNMA as a sensor for detecting various substances, including aliphatic alcohols, due to changes in its electrical properties upon exposure to vapors. capes.gov.br
PNMA in Energy Storage (Supercapacitors, Batteries)
PNMA has shown promise as an electrode material in energy storage devices like supercapacitors and rechargeable batteries due to its redox activity and ability to store charge. ontosight.ainih.gov
Supercapacitors: In supercapacitors, PNMA functions as an active electrode material, storing charge through faradaic (redox) reactions. nih.govelectrochemsci.org This pseudocapacitive behavior can lead to higher energy densities compared to electric double-layer capacitors. electrochemsci.org Studies have shown that PNMA-coated electrodes can exhibit significant specific capacitance. electrochemsci.orgresearchgate.net For instance, PNMA films synthesized on pencil graphite (B72142) electrodes have demonstrated good electrochemical storage properties and charge-discharge stability. electrochemsci.org The performance of PNMA in supercapacitors is influenced by its morphology; a porous structure is beneficial as it allows for easy access of ions to the electrode-electrolyte interface. electrochemsci.org
| PNMA-based Supercapacitor Performance | |
| Electrode Material | PGE/PNMA |
| Maximum Specific Capacitance | 38.00 F g⁻¹ (~130.70 mF cm⁻²) researchgate.net |
| Key Feature | Good charge-discharge stability electrochemsci.org |
Batteries: PNMA has been investigated as a cathode-active material in rechargeable batteries. utoronto.ca Its stability to oxidation is considered an advantage for this application. capes.gov.brutoronto.ca The performance of PNMA in batteries is related to its redox properties and electrochemical stability. capes.gov.br
PNMA in Biosensors and Drug Delivery Systems
The unique electrical and chemical properties of PNMA, combined with its potential for biocompatibility, make it a material of interest for biomedical applications, including biosensors and drug delivery systems. ontosight.ai
Biosensors: Conductive polymers like PNMA can be used as a matrix for immobilizing biomolecules in biosensors. mdpi.comnih.gov The electrical conductivity of the polymer can be used to transduce a biological recognition event (e.g., an enzyme-substrate reaction) into a measurable electrical signal. nih.govmdpi.com The high surface area of nanostructured PNMA is advantageous for immobilizing a larger quantity of bioreceptor units, potentially increasing the sensitivity of the biosensor. nih.gov While the broader field of conducting polymer-based biosensors is well-established, specific applications focusing solely on PNMA are an active area of research.
Drug Delivery Systems: The ability to control the physical and chemical properties of PNMA makes it a candidate for controlled drug release systems. researchgate.net For instance, changes in the polymer's structure, potentially triggered by external stimuli like pH or an electrical signal, could be used to release an encapsulated drug. rsc.orgmdpi.comnih.gov The development of PNMA-based nanoparticles and composites opens up possibilities for creating sophisticated drug delivery vehicles. researchgate.netnih.gov
PNMA in Tissue Engineering
The field of tissue engineering aims to regenerate damaged tissues by utilizing porous, biocompatible, and biodegradable scaffolds that support cell growth and differentiation. frontiersin.orgmdpi.com Conductive polymers like polyaniline (PANI) and its derivatives are of interest for tissue engineering scaffolds because electrical stimulation can enhance the regeneration rates of certain tissues. researchgate.net PNMA, as a derivative of PANI, is explored for its potential in creating these electroactive scaffolds for applications in biosensors, neural probes, and tissue engineering. ontosight.aie-journals.in
Scaffolds for tissue regeneration must provide a suitable environment for cell adhesion, proliferation, and migration. frontiersin.orgmdpi.com The architecture, biochemistry, and mechanical properties of the scaffold are crucial for guiding cellular behavior. frontiersin.org Hydrogels, which are three-dimensional crosslinked polymer networks, are often used as scaffolds due to their ability to mimic the natural extracellular matrix. mdpi.comnih.gov While specific studies focusing solely on PNMA for tissue engineering are emerging, the broader research on polyaniline-based materials suggests a promising future for PNMA in this field. researchgate.net The biocompatibility and conductivity of PNMA make it a candidate for developing smart biomaterials that can respond to electrical stimuli to promote tissue repair. ontosight.aibham.ac.uk
PNMA as Adsorbents for Metal Ions and Dyes
Poly(this compound) and its composites have demonstrated significant potential as adsorbents for the removal of heavy metal ions and organic dyes from wastewater. researchgate.netcapes.gov.br The nitrogen-containing functional groups and the aromatic structure of PNMA contribute to its ability to bind with various pollutants. researchgate.net
Lignin-poly(this compound) (lignin-PNMA) nanocomposites have been synthesized and used as a novel sorbent for silver ions. acs.org These nanocomposite particles, with a mean diameter of 68.3 nm, have shown a remarkable saturated adsorption capacity for silver ions, reaching up to 1556.8 mg/g at 30°C. acs.org Another study on self-assembled poly(this compound)-lignosulfonate (PNMA-LS) composite spheres also reported excellent silver-ion adsorption, with a maximum capacity of 2.16 g/g. researchgate.netcapes.gov.br The primary mechanisms for this adsorption are chelation and redox reactions. researchgate.netcapes.gov.br
Furthermore, a lignin-poly(this compound)-reduced graphene oxide (lignin-PNMA-rGO) hydrogel has been developed for the removal of both organic dyes and lead ions. capes.gov.br This 3D porous nanocomposite exhibited high adsorption capacities for methylene (B1212753) blue (201.7 mg/g) and Pb2+ ions (753.5 mg/g). capes.gov.br The use of PNMA in composites offers a promising and environmentally friendly approach to wastewater treatment. capes.gov.br
Table 1: Adsorption Capacities of PNMA-based Adsorbents
| Adsorbent Material | Pollutant | Maximum Adsorption Capacity | Reference |
|---|---|---|---|
| Lignin-Poly(this compound) (lignin-PNMA) nanocomposites | Silver ions (Ag+) | 1556.8 mg/g | acs.org |
| Poly(this compound)-Lignosulfonate (PNMA-LS) composite spheres | Silver ions (Ag+) | 2.16 g/g | researchgate.netcapes.gov.br |
| Lignin-Poly(this compound)-reduced Graphene Oxide (lignin-PNMA-rGO) hydrogel | Methylene Blue | 201.7 mg/g | capes.gov.br |
| Lignin-Poly(this compound)-reduced Graphene Oxide (lignin-PNMA-rGO) hydrogel | Lead ions (Pb2+) | 753.5 mg/g | capes.gov.br |
Catalysis
This compound plays a significant role in various catalytic processes, acting as a promoter or co-catalyst in important chemical transformations.
Role as a Promoter in Radical Reactions
This compound has been identified as a simple yet highly efficient organic promoter for the activation of aryl halides to initiate aryl-radical-related reactions. sci-hub.se In the presence of a base like potassium tert-butoxide (t-BuOK), this compound can effectively activate iodoarenes to produce aryl radicals. nih.gov This system has been shown to be more efficient than many previously reported promoters, such as 1,2-diamines and 1,10-phenanthroline. sci-hub.se
The proposed mechanism involves the deprotonation of this compound by the base to form the N-methylanilide anion. sci-hub.se This anion then acts as an electron donor, transferring a single electron to the aryl iodide, which facilitates the formation of the aryl radical. sci-hub.se This robust radical initiation system is versatile and can be employed in a variety of aryl radical-related reactions, including intermolecular and intramolecular aryl-aryl coupling and Heck-type coupling reactions. sci-hub.se Interestingly, the efficiency of the this compound/t-BuOK system is not significantly affected when the reaction is performed in the presence of air, highlighting its robustness. sci-hub.se
Co-catalyst in Carbon Dioxide Utilization
The conversion of carbon dioxide (CO₂), a greenhouse gas, into valuable chemicals is a critical area of research. thieme-connect.de this compound has been utilized as a substrate and has been involved as a co-catalyst in the catalytic conversion of CO₂.
In one instance, this compound was used as a raw material in a reaction catalyzed by a noble-metal-free aluminum-based metal-organic framework (MOF), CAU-10pydc, to produce N-methyl-N-phenylformamide from CO₂ under mild conditions. yufenggp.comrsc.org This process represents an efficient method for CO₂ formylation. rsc.org
Capping Agent in Nanoparticle Synthesis
This compound also finds application as a capping agent in the synthesis of nanoparticles, where it controls the size and stability of the particles.
Synthesis of PbS Nanoparticles
This compound has been successfully used as a capping agent in the wet chemical synthesis of lead sulfide (B99878) (PbS) nanoparticles. researchgate.netipme.ru In this process, this compound is added to the reaction mixture to passivate the surface of the forming PbS nanoparticles, which prevents their agglomeration. researchgate.netipme.ru This results in the formation of uniformly distributed, spherical PbS nanoparticles with a size of approximately 5 nm. researchgate.netipme.ru
The use of this compound as a capping agent allows for the synthesis of PbS nanoparticles in the quantum confinement regime, which is below their Bohr radius of 18 nm. researchgate.netipme.ru This leads to a significant blue shift in the optical spectrum of the nanoparticles, indicating enhanced optical properties. researchgate.netipme.ru The this compound molecules bind to the surface of the PbS nanoparticles, as confirmed by FTIR spectroscopy. researchgate.net This method provides a simple and effective route to produce high-quality PbS nanoparticles for potential use in quantum confinement applications. ipme.ruresearchgate.net
Influence on Nanoparticle Morphology and Optical Properties
This compound (NMA) serves as an effective capping agent in the synthesis of nanoparticles, significantly influencing their morphology and optical characteristics. researchgate.netipme.ru In the wet chemical synthesis of lead sulfide (PbS) nanoparticles, this compound acts as a passivating layer. researchgate.netipme.ru This passivation is crucial for creating nanoparticles within the quantum confinement regime. ipme.ru
Research has demonstrated that this compound facilitates the formation of uniform, spherical PbS nanoparticles with a diameter of approximately 5 nm. researchgate.netipme.ru This is significant as it is below the Bohr radius of PbS, leading to quantum confinement effects. researchgate.netipme.ru The use of this compound as a capping agent leads to a notable blue shift in the optical spectrum of the PbS nanoparticles. ipme.ru The calculated optical band gap of this compound-capped PbS nanoparticles is 3.56 eV, a significant increase that highlights the enhanced optical properties. ipme.ru This blue shift is a direct indication of strong quantum confinement. ipme.ru
Furthermore, photoluminescence studies of this compound-capped PbS nanoparticles reveal an emission peak at 388 nm, which is blue-shifted compared to bulk PbS. ipme.ru The intensity of this photoluminescence is increased due to the surface passivation provided by the this compound molecules. ipme.ru
In the synthesis of poly(this compound) (PNMA) hollow spheres, the morphology is influenced by the type of anionic surfactant used. The use of sodium dodecylbenzenesulfonate (SDBS) as a surfactant template results in hollow PNMA particles with a diameter of 301 ± 58 nm and a shell thickness of 36 ± 13 nm. mdpi.com These hollow spheres exhibit higher electrical conductivity compared to the spherical or irregular particles formed with other surfactants or without any surfactant. mdpi.com This enhanced conductivity is attributed to the larger surface area provided by the hollow structure, which facilitates electron transfer. mdpi.com The UV-Vis absorption spectra of PNMA synthesized with surfactants show a blue-shift of about 2–5 nm, indicating a shorter conjugation length. mdpi.com
Table 1: Influence of this compound on Nanoparticle Properties
| Nanoparticle System | Role of this compound | Resulting Morphology | Key Optical/Electrical Property |
| Lead Sulfide (PbS) | Capping Agent | Uniform spherical particles (~5 nm diameter) | Blue shift in optical spectrum (Band gap: 3.56 eV) ipme.ru |
| Poly(this compound) (PNMA) | Monomer (with SDBS surfactant) | Hollow spheres (301 ± 58 nm diameter) | Enhanced electrical conductivity (7.33 ± 1.53 S cm⁻¹) mdpi.com |
Industrial and Commercial Applications
This compound is a versatile chemical intermediate with a wide array of industrial and commercial applications, stemming from its unique chemical properties. echemi.comechemi.comhnsincere.comguidechem.com
Dye Manufacturing
This compound is a crucial precursor in the synthesis of various dyes and pigments. echemi.comechemi.comyufenggp.com Its chemical reactivity is leveraged to produce a wide spectrum of vibrant colors for industries such as textiles, printing, and paints. echemi.com It serves as an intermediate in the production of azo dyes, which are extensively used in coloring textiles and formulating inks. hnsincere.com
Specific examples of dyes synthesized using this compound include:
Cationic Brilliant Red FG guidechem.comyufenggp.com
Cationic Pink B guidechem.comyufenggp.com
Reactive Yellow Brown KGR guidechem.comyufenggp.com
Cationic Brilliant Red 5GN reformchem.com
Cationic Peach FG reformchem.com
Active Brilliant Blue X-BR reformchem.com
Reactive Orange K-2RL reformchem.com
Acid Blue BR reformchem.com
The production process often involves the synthesis of intermediates like N-methyl-N-benzylaniline, which is then used to create dyes such as Cationic Red X-GRL. guidechem.com
Agrochemical Synthesis (Insecticides, Herbicides)
In the agrochemical sector, this compound is a key building block for the synthesis of certain pesticides and herbicides. echemi.comhnsincere.comchemanalyst.com It is notably used in the production of the insecticide buprofezin (B33132). yufenggp.comchnwidestone.com Buprofezin is a highly selective insecticide that is particularly effective against nymphs, causing them to die during molting. chnwidestone.com While it doesn't kill adult insects at recommended doses, it reduces their egg-laying capacity and hinders egg hatching, thereby controlling pest populations. chnwidestone.com
This compound is also utilized in the synthesis of various herbicides. For instance, it is a component in the development of methylsulfuron, a pesticide used to control sedge and water borer pine in lawns and dry fields. chnwidestone.com Other herbicides have also been developed using this compound by companies like Monsanto and Bayer. guidechem.comchnwidestone.com
Pharmaceutical Intermediates
This compound and its derivatives are important intermediates in the pharmaceutical industry. echemi.comechemi.comyufenggp.com They serve as foundational components for the synthesis of a variety of active pharmaceutical ingredients (APIs). nordmann.global The presence of the methyl group on the aniline (B41778) molecule allows for modifications that can enhance the pharmacological properties of the resulting drug compounds. echemi.com
This compound is used in the synthesis of drugs for a range of therapeutic areas, including:
Analgesics cphi-online.com
Antihistamines cphi-online.comontosight.ai
Antidepressants ontosight.ai
Antithrombotic drugs lookchem.com
For example, this compound hydrochloride is used in the synthesis of the antithrombotic drug argatroban (B194362) monohydrate. lookchem.com
Fuel Additives and Octane (B31449) Boosters
This compound is widely recognized as a highly effective anti-knock agent and octane booster for gasoline. wikipedia.orgminalspecialities.competronaxcorp.com It is a primary component of NMA (monomethylaniline), which is used by petroleum refiners to increase the octane number of gasoline. wikipedia.org
The addition of this compound to gasoline slows down the combustion process, which helps to prevent engine knock, a phenomenon of premature fuel detonation that can damage engines and reduce efficiency. petronaxcorp.com Research has shown that this compound can significantly increase the research octane number (RON) of gasoline. For instance, adding 1%, 2%, and 3% by volume of this compound to a base fuel can increase the RON to 90, 93.4, and 96, respectively. ijaite.co.incdn-website.com In some cases, the addition of 1.5-2.5% this compound can increase the octane number by an average of 6 points. researchgate.netsimagchem.com
Table 2: Effect of this compound Concentration on Research Octane Number (RON)
| This compound Concentration (vol%) | Resulting RON |
| 1% | 90 ijaite.co.incdn-website.com |
| 2% | 93.4 ijaite.co.incdn-website.com |
| 3% | 96 ijaite.co.incdn-website.com |
While effective, the use of this compound as a fuel additive is regulated in some countries. wikipedia.org
Corrosion Inhibitors
This compound and its derivatives are utilized as corrosion inhibitors, particularly for mild steel in acidic environments. minalspecialities.comchesci.comiaea.org Corrosion inhibitors are substances that, when added in small concentrations to a corrosive environment, can significantly decrease the rate of corrosion. chesci.com
This compound functions by adsorbing onto the metal surface, forming a protective layer that blocks the active sites for corrosion. chesci.comekb.eg Studies have shown that the inhibition efficiency of this compound increases with its concentration. chesci.com For example, in a 1N sulfuric acid solution, this compound has demonstrated a high inhibition efficiency, with one study reporting up to 91.98% efficiency at 323K with a 4% concentration. chesci.com
Electrochemical studies have indicated that this compound acts as a mixed-type inhibitor, meaning it affects both the anodic and cathodic reactions of the corrosion process. chesci.com Poly(this compound) has also been investigated as a corrosion inhibitor, and its effectiveness can be enhanced with the addition of synergistic additives like histidine. isca.me Furthermore, this compound can be used to produce other corrosion-inhibiting compounds. minalspecialities.com
Rubber Accelerators
This compound serves a significant function within the rubber industry, primarily as a chemical intermediate in the synthesis of vulcanization accelerators. bloomtechz.comontosight.aichemanalyst.com While it can be used directly, its more prominent role is as a precursor to more complex and specialized accelerator molecules that enhance the properties and durability of rubber products. bloomtechz.comchemanalyst.combloomtechz.com These accelerators are crucial in the vulcanization process, which involves cross-linking polymer chains in natural and synthetic rubbers to improve elasticity, resilience, and strength. google.com
This compound is classified as a secondary amine accelerator. google.com Secondary accelerators are often used to activate primary accelerators, creating a synergistic effect that optimizes the vulcanization rate. google.comsjweh.fi Its derivatives are employed in the processing of various rubbers, including natural rubber, styrene-butadiene rubber (SBR), nitrile rubber (NBR), and ethylene-propylene-diene monomer (EPDM) rubber. google.comguidechem.com
Detailed Research Findings
Research has led to the development of specific accelerator compounds derived from this compound. A notable example is dimethyl diphenyl thiuram disulfide . A patented method outlines its preparation using this compound, carbon disulfide, and ammonia (B1221849) water as reactants, with copper acetate (B1210297) as a catalyst. google.com In this process, the molar ratio of this compound to 15% ammonia water and carbon disulfide is specified as 1:1.05-1.3:1.1-1.5. google.com The reaction proceeds under the action of an oxidant, such as a hydrogen peroxide and sulfuric acid mixture. google.com This synthesis is reported to be efficient, with one variation of the process yielding a product with 97.5% purity and a 97.6% yield. google.com
Another significant accelerator derived from this compound is zinc methylphenyldithiocarbamate (ZMPC) . guidechem.com This compound is recognized as an effective accelerator for both natural and synthetic rubbers, showing particular suitability for rubbers that are difficult to vulcanize, like ethylene-propylene rubber. guidechem.com The key characteristics of ZMPC-accelerated vulcanization include high speed and resistance to scorching, which is premature vulcanization during processing. guidechem.com
Furthermore, this compound is a reactant in the synthesis of a class of compounds known as enamines , which have been identified as effective vulcanization accelerators. google.com A patented process describes the condensation reaction of this compound (a secondary aromatic amine) with an aliphatic aldehyde like heptaldehyde to produce an enamine-based accelerator. google.com
The following table summarizes key rubber accelerators derived from this compound and their functions.
| Accelerator Name | Chemical Precursor(s) | Function in Rubber Processing |
| Dimethyl Diphenyl Thiuram Disulfide | This compound, Carbon Disulfide, Ammonia Water | Vulcanization accelerator for natural rubber, styrene-butadiene rubber, and nitrile rubber. guidechem.comgoogle.com |
| Zinc Methylphenyldithiocarbamate (ZMPC) | This compound | Accelerator for natural and synthetic rubbers, especially ethylene-propylene rubber; provides fast vulcanization and scorch resistance. guidechem.com |
| Enamines | This compound, Aliphatic Aldehydes (e.g., Heptaldehyde) | Vulcanization accelerators for natural and synthetic rubbers such as SBR, NBR, BR, and EPDM. google.com |
Future Research Directions and Challenges
Development of Greener Synthetic Pathways
The traditional synthesis of N-methylaniline often involves harsh reagents and conditions, prompting a significant research push towards more environmentally benign methodologies. rsc.org A primary challenge is to develop highly selective, efficient, and reusable catalytic systems that operate under mild conditions and utilize sustainable feedstocks.
Future research is increasingly focused on two main green methylating agents: methanol (B129727) and carbon dioxide (CO₂). Methanol is favored for being eco-friendly, inexpensive, and readily available compared to toxic alternatives like formaldehyde (B43269) or costly reagents such as formic acid. researchgate.netresearchgate.netresearchgate.net The "borrowing hydrogen" or "hydrogen autotransfer" strategy, where a catalyst temporarily borrows hydrogen from the alcohol to form an aldehyde intermediate, is a prominent pathway being explored. rsc.orgresearchgate.net This approach avoids the use of waste-generating alkylating agents like alkyl halides. rsc.org
Numerous catalytic systems are under investigation to facilitate these green reactions. Noble metal catalysts based on ruthenium, iridium, and palladium have shown high efficacy. rsc.orgnih.govresearchgate.net For instance, cyclometalated ruthenium complexes can effectively methylate anilines with methanol at mild temperatures (60°C) with a simple base like sodium hydroxide. rsc.org Similarly, iridium complexes with N-heterocyclic carbene (NHC) ligands have demonstrated high performance. researchgate.netacs.org However, a significant challenge is to replace these expensive and scarce noble metals with earth-abundant alternatives. Research into first-row transition metals like copper, manganese, and iron is therefore a critical frontier. rsc.org Skeletal copper-based catalysts, for example, have shown promise for the selective N-methylation of amines with methanol under relatively mild conditions. researchgate.net
The use of CO₂ as a renewable C1 source represents another vital research direction, aligning with global carbon capture and utilization (CCU) goals. thieme-connect.comresearchgate.net This pathway involves the reductive methylation of amines using CO₂ and a hydrogen source, such as H₂ or hydrosilanes. thieme-connect.comacs.org Catalysts like Cu/CeO₂ and CuAlOx have been shown to facilitate the N-methylation of aniline (B41778) with CO₂ and H₂, though challenges remain in controlling selectivity between mono- and di-methylation and in reducing the high pressures often required. thieme-connect.com
The development of heterogeneous catalysts is a further challenge, as they offer easier separation and recyclability compared to their homogeneous counterparts. researchgate.netresearchgate.net Solid catalysts, such as Sn-MFI molecular sieves or palladium on carbon (Pd/C), are being explored to create more sustainable and industrially viable processes. researchgate.netresearchgate.net
| Catalyst System | Methylating Agent | Key Features & Challenges | Reference |
|---|---|---|---|
| Cyclometalated Ru Complexes | Methanol | High efficiency at mild temperatures (60°C); uses simple base (NaOH). Future work could focus on catalyst longevity. | rsc.org |
| Iridium-NHC Complexes | Methanol | High catalytic performance and selectivity. The primary challenge is the high cost and low abundance of iridium. | researchgate.netacs.org |
| Skeletal Cu-based Catalysts | Methanol | Utilizes an earth-abundant metal. Challenges include optimizing selectivity and stability over long-term use. | researchgate.net |
| Cu/CeO₂ or CuAlOx | CO₂ + H₂ | Promising for CO₂ utilization. Key challenges are managing selectivity to this compound over N,N-dimethylaniline and reducing reaction pressures. | thieme-connect.com |
| Pd/C (Heterogeneous) | Methanol | Reusable heterogeneous catalyst. Research needed to improve yields for a wider range of substrates. | researchgate.net |
Enhanced Catalytic Applications
While much research focuses on the synthesis of this compound, its own application in catalytic processes is an underexplored area presenting significant future opportunities. The structure of this compound, featuring a reactive N-H bond and an aromatic ring, makes it a potential candidate as a ligand, precursor, or reactant in catalysis.
A key challenge is to move beyond its current role as a synthetic intermediate for products like dyes and agrochemicals. echemi.com One emerging research direction is its use as a substrate in novel catalytic transformations. For example, this compound has been used as a raw material in the catalytic reaction with CO₂ to produce N-methyl-N-phenylformamide, using a metal-organic framework (MOF) as the catalyst. This highlights a potential pathway for using this compound as a building block in C-N bond formation reactions for fine chemical synthesis.
Furthermore, the interaction of this compound and its derivatives with metal centers is a critical area for future study. Research on the closely related N,N-dimethylaniline has shown that it can coordinate to zirconocene (B1252598) catalyst centers, forming complexes that can impact the efficiency of cationic polymerization. nih.gov This suggests that this compound could act as a ligand or, in some cases, a catalyst inhibitor. A future challenge lies in harnessing this coordinating ability. Research could focus on designing specific this compound derivatives to act as tunable ligands for transition metal catalysts, potentially influencing the selectivity and activity of reactions such as cross-coupling or hydrogenation. The challenge will be to control the binding strength to avoid catalyst deactivation while leveraging the electronic and steric properties of the ligand.
Advanced Materials Science Integration
The integration of this compound into advanced materials, primarily through its polymer form, poly(this compound) (PNMA), offers a promising avenue for future research. echemi.com PNMA is a derivative of the well-known conducting polymer polyaniline (PANI) and possesses advantageous properties such as better stability to oxidation. utoronto.ca The primary challenge is to fully characterize and optimize PNMA-based materials for specific high-value applications.
Future research should focus on leveraging PNMA's unique electronic and electrochemical properties. Studies have already demonstrated that PNMA films exhibit rectifying (diode-like) electrical characteristics when interfaced with metals like aluminum and indium, indicating potential use in electronic components. utoronto.ca A significant challenge will be to control the polymer's morphology, conductivity, and film quality during synthesis to create reliable and high-performance devices. The work function of the polymer has been estimated at approximately 4.9 eV, a key parameter for designing electronic junctions. utoronto.ca
Another critical area for development is in corrosion protection. PNMA coatings synthesized on stainless steel have been shown to provide effective barrier properties and anodic protection, with some studies suggesting superior performance compared to PANI by enhancing the formation of a protective oxide layer on the metal surface. researchgate.net The challenge lies in developing scalable and cost-effective methods for applying uniform, adherent, and long-lasting PNMA coatings on various metal substrates for industrial use.
Further research is needed to explore other potential applications, such as in sensors, electrochromic devices, and as cathode-active materials in rechargeable batteries, an application that has been preliminarily investigated. utoronto.ca
| Property / Application | Key Findings & Research Directions | Reference |
|---|---|---|
| Electrical Properties | Forms Schottky diodes with metals (Al, In); exhibits rectifying behavior. Future work should focus on device fabrication and performance optimization. | utoronto.ca |
| Corrosion Protection | Provides effective barrier and anodic protection on stainless steel. Research is needed on coating durability and application on other metals. | researchgate.net |
| Electrochemical Synthesis | Can be prepared by electrooxidation in acidic solutions. The choice of solvent and anion affects the final conductivity of the polymer. | |
| Stability | Known to have better stability against oxidation compared to its parent polymer, polyaniline. | utoronto.ca |
Comprehensive Environmental Risk Assessment
A significant challenge in the lifecycle management of this compound is the incomplete understanding of its environmental fate and impact. While it is known to be very toxic to aquatic organisms and may cause long-term adverse effects in the environment, comprehensive data on its persistence, mobility, and bioaccumulation potential are lacking. nih.govfishersci.comlobachemie.comcpachem.com
Future research must focus on generating robust data to perform a thorough environmental risk assessment. This compound has low adsorptivity to soil, which suggests a potential for leaching into groundwater, particularly in sandy soils. nih.gov However, its degradation in soil has been observed to be fairly rapid under certain conditions. nih.gov A key challenge is to quantify its half-life in various environmental compartments (water, soil, sediment, air) under different conditions to accurately model its environmental persistence. oup.com
Studies on its bioaccumulation potential are also critical. While one source suggests a low potential for food chain concentration, more empirical data are needed to confirm this and to assess its potential to accumulate in specific organisms. noaa.gov The mobility of this compound is another area requiring further investigation. Its solubility characteristics suggest it is likely to be mobile in the environment, which could increase the risk of widespread, low-level contamination. fishersci.com A comprehensive assessment must also consider its degradation products and their potential toxicity. Given its use as a gasoline additive, understanding its release pathways into the environment, such as from spills or incomplete combustion, is essential for evaluating real-world exposure scenarios.
Refinement of Toxicological Profiles and Mechanisms
While this compound is known to be toxic, significant challenges remain in fully elucidating its mechanisms of action and long-term health effects in humans. Current toxicological data indicate it can cause damage to the central nervous system, liver, and kidneys and may induce methemoglobinemia, a condition that reduces the blood's ability to carry oxygen. wikipedia.orgchemicalbook.comilo.org
A major area of concern and a critical focus for future research is its potential carcinogenicity and mutagenicity. useforesight.io A 2023 evaluation under the EU's REACH regulation confirmed concerns, leading to a proposal to classify this compound as a suspected carcinogen (Category 2) and a suspected mutagen (Category 2). useforesight.io This suspicion is partly based on its structural similarity to known carcinogens like aniline and N,N-dimethylaniline. useforesight.ionih.gov Animal studies have linked chronic exposure to an increased incidence of tumors, particularly in the bladder and spleen. chemicalbook.comresearchgate.net
The primary challenge is to move beyond correlational data from animal studies and structural alerts to a detailed mechanistic understanding of its toxicity in humans. The carcinogenic effect is thought to be indirect, stemming from the formation of metabolites like phenylhydroxylamine and nitrosobenzene (B162901), which induce erythrocyte toxicity and subsequent stress on the spleen. researchgate.net However, confirming this non-genotoxic mode of action and determining its relevance to humans is paramount. researchgate.net Although the substance is clastogenic (causes chromosomal damage) in mammalian cells in vitro, in vivo genotoxicity studies are needed. researchgate.net Future research should employ advanced toxicological methods, such as in vitro human cell models and '-omics' technologies, to refine the dose-response relationship, identify key metabolic activation pathways, understand DNA adduct formation, and clarify the precise mechanisms leading to carcinogenicity. mit.edu
| Toxicological Endpoint | Current Understanding | Future Research Challenges | Reference |
|---|---|---|---|
| Carcinogenicity | Suspected human carcinogen (Category 2). Induces spleen and bladder tumors in rats. | Elucidate the precise mechanism (genotoxic vs. non-genotoxic) in humans; move beyond reliance on animal data. | chemicalbook.comuseforesight.ioresearchgate.net |
| Mutagenicity | Suspected human mutagen (Category 2). Clastogenic in mammalian cells in vitro. | Conduct in vivo genotoxicity studies to assess relevance of in vitro findings. | useforesight.ioresearchgate.net |
| Systemic Toxicity | Causes methemoglobinemia; toxic to CNS, liver, and kidneys upon high exposure. | Determine thresholds for long-term, low-level exposure and secondary effects of hemolysis. | chemicalbook.comilo.org |
| Metabolism | Metabolites like phenylhydroxylamine and nitrosobenzene are believed to be key toxic mediators. | Quantify metabolic pathways in human tissues to improve risk assessment accuracy. | researchgate.net |
Q & A
Q. What is the molecular structure and key physicochemical properties of N-methylaniline?
this compound (NMA) is a secondary aromatic amine with the molecular formula C₇H₉N and a molecular weight of 107.15306 g/mol . Its structure comprises a benzene ring bonded to an NH-CH₃ group, forming 17 bonds (8 non-H bonds, including 6 aromatic bonds and 1 secondary amine). Key properties include:
- Thermochemical data : Standard molar enthalpy of formation (ΔfH°(g)) = 90.9 ± 2.1 kJ·mol⁻¹ , derived from combustion calorimetry and vapor pressure measurements .
- Spectroscopic identifiers : SMILES string CNc1ccccc1 and InChIKey AFBPFSWMIHJQDM-UHFFFAOYSA-N .
- Solubility : Miscible with organic solvents but limited in water.
Structural characterization via 2D/3D models and X-ray diffraction confirms its planar aromatic ring and amine functional group, critical for reactivity studies .
Q. How can this compound be synthesized and characterized in laboratory settings?
- Synthesis :
- Amadori rearrangement : Reacting D-galactose with NMA yields derivatives like D-tagatose-N-methylaniline, a one-step protocol .
- Electrochemical polymerization : NMA is electropolymerized on steel electrodes using potentiodynamic or galvanostatic methods to form conductive polymers .
- Characterization :
- Thermogravimetric analysis (TGA) : Determines thermal stability (e.g., poly(NMA) has a maximum decomposition temperature of ~300°C) .
- Spectroscopy : Raman and transmittance spectra (e.g., N-H overtone absorption at 1.5 µm) differentiate NMA from aniline and quantify concentrations in hexane .
- Four Probe conductivity : Measures polymer conductivity (~10⁻³ S/cm for poly(NMA)) .
Advanced Research Questions
Q. What experimental approaches are used to study the enzymatic N-demethylation of this compound?
- Chloroperoxidase catalysis : N,N-dimethylaniline is demethylated by chloroperoxidase in the presence of ethyl hydrogen peroxide.
- Analytical methods :
- Nash reaction : Quantifies formaldehyde (aqueous phase) via spectrophotometry at 412 nm .
- Standard curves : NMA concentrations are determined using pre-calibrated reaction mixtures .
Q. How does this compound's transmittance spectrum vary with concentration and solvent, and what analytical implications does this have?
- Transmittance shifts :
- In pure NMA, the N-H first overtone absorption at 1.5 µm shows a blue shift compared to aniline due to reduced hydrogen bonding .
- In hexane mixtures (1:3 to 2:3 NMA:hexane), lower NMA concentrations decrease absorption intensity, enabling concentration quantification via Beer-Lambert law .
- Applications : Distinguishes NMA from structural analogs (e.g., aniline) in reaction monitoring or environmental samples .
Q. What are the developmental toxicity profiles of this compound in animal models, and how are NOAEL/LOAEL determined?
- Experimental design :
- Oral administration : Pregnant rats are dosed daily (0.8–4 mg/kg b.w.) during organogenesis (GD6–15) .
- Endpoints : Maternal methemoglobin (metHb) levels, fetal weight, and teratogenicity are assessed post-mortem .
- Findings :
- NOAEL (progeny) : 0.8 mg/kg/day (no adverse effects).
- LOAEL (progeny) : 4 mg/kg/day (reduced fetal weight).
- Mechanism : NMA crosses the placenta but shows weaker metHb induction than aniline, suggesting differential metabolic pathways .
Q. What methodologies are employed in electrochemical polymerization of this compound, and how do structural modifications affect polymer properties?
- Polymerization techniques :
- Potentiodynamic deposition : Cyclic voltammetry in 0.5 M H₂SO₄ at 50 mV/s .
- Galvanostatic synthesis : Constant current (0.1–1 mA/cm²) ensures uniform film growth .
- Property modulation :
- Conductivity : Poly(NMA) exhibits bipolaron charge carriers (lower conductivity than polaron-structured poly(p-bromoaniline)) .
- Morphology : SEM reveals granular or fibrous structures dependent on deposition parameters .
Q. How does the presence of this compound influence reaction kinetics in nitrosation processes, and what mechanistic insights does this provide?
- Reversibility studies : NMA acts as a nitrosating agent trap , slowing S-nitroso intermediate formation in thiourea reactions. Rate constants (k) are measured via competition experiments with nitrite traps (e.g., hydrazoic acid) .
- SN2 reactivity : Branched amides (e.g., 17c, 17d) show reduced reactivity with NMA due to steric hindrance at the α-carbon .
- Mechanistic role : NMA’s basicity facilitates proton transfer in nitrosation, confirmed by pH-dependent kinetic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
